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2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine Documentation Hub

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  • Product: 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
  • CAS: 1865272-46-3

Core Science & Biosynthesis

Foundational

The Ascendancy of 5-Methoxypyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Pyrimidine Scaffold and the Strategic Importance of the 5-Methoxy Group The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural basis for a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold and the Strategic Importance of the 5-Methoxy Group

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including both natural products (e.g., nucleic acids) and synthetic drugs.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a highly versatile scaffold for designing ligands that can potently and selectively interact with a wide range of biological targets.[2] Within the diverse landscape of pyrimidine derivatives, those bearing a methoxy group at the 5-position have garnered significant attention in recent years. The 5-methoxy substituent is not merely a passive structural element; it exerts a profound influence on the molecule's physicochemical properties and biological activity. This electron-donating group can modulate the electronic distribution within the pyrimidine ring, impacting the pKa of nearby nitrogen atoms and influencing the molecule's ability to act as a hydrogen bond acceptor. Furthermore, the methoxy group can occupy specific pockets within a protein's binding site, contributing to both potency and selectivity. This guide provides an in-depth exploration of the synthesis, medicinal chemistry applications, and biological evaluation of 5-methoxypyrimidine derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthetic Strategies for 5-Methoxypyrimidine Derivatives

The synthesis of 5-methoxypyrimidine derivatives can be approached through several strategic pathways, often starting from readily available precursors. A common and versatile intermediate is 2,4-dichloro-5-methoxypyrimidine, which allows for sequential and selective nucleophilic substitution at the 2- and 4-positions.

Synthesis of Key Intermediate: 2,4-Dichloro-5-methoxypyrimidine

A prevalent industrial and laboratory-scale synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Alternatively, a multi-step synthesis starting from ethyl formate and methyl methoxyacetate can be employed to produce 2-thiol-4-hydroxyl-5-methoxypyrimidine, which is then subjected to chlorination.[3]

Derivatization of the 5-Methoxypyrimidine Core

With a key intermediate like 2,4-dichloro-5-methoxypyrimidine in hand, a diverse library of derivatives can be generated through nucleophilic aromatic substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective functionalization. For instance, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.

Another versatile starting material is 5-methoxy-2-methylthiopyrimidine. The methylthio group at the C2 position can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.[1]

Medicinal Chemistry Applications of 5-Methoxypyrimidine Derivatives

The 5-methoxypyrimidine scaffold has been successfully incorporated into a multitude of compounds targeting a range of diseases, with a notable emphasis on oncology.

Kinase Inhibitors: A Primary Focus in Oncology

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrimidine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, and the 5-methoxy group can provide additional interactions within the ATP-binding pocket to enhance potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when hyperactivated, drives the growth and proliferation of various tumors.[7][8] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[9][10] While specific 5-methoxypyrimidine derivatives as approved EGFR inhibitors are not yet prominent, the core is actively explored in the design of new generations of inhibitors. The 5-methoxy group can be strategically employed to occupy hydrophobic pockets adjacent to the ATP-binding site, potentially improving selectivity and overcoming resistance mechanisms.[1]

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases. A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors, with one optimal compound exhibiting an IC50 value of 5 nM for JAK2 and significant selectivity over other JAK family members.[11]

Anticancer Agents with Diverse Mechanisms

Beyond kinase inhibition, 5-methoxypyrimidine derivatives have shown promise as anticancer agents through other mechanisms. For instance, certain pyrimidine-5-carbonitrile derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors with potential applications in cancer therapy.[12]

Antibacterial Agents

The emergence of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[13] Pyrimidine derivatives have been explored for their antibacterial properties. For example, a thiophenyl substituted pyrimidine derivative has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) ranging from 24 to 48 µg/mL.[13] The mechanism of action for some of these compounds involves the inhibition of bacterial cell division through the disruption of FtsZ polymerization.[13]

Other Therapeutic Areas

The versatility of the 5-methoxypyrimidine scaffold extends to other therapeutic areas:

  • Neurodegenerative Diseases: Pyrimidine analogues are being investigated for the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16][17][18]

  • Phosphodiesterase 5 (PDE5) Inhibitors: PDE5 inhibitors are used for the treatment of erectile dysfunction and pulmonary hypertension.[19][20][21][22] The pyrimidine core has been incorporated into novel PDE5 inhibitors.

Structure-Activity Relationship (SAR) of 5-Methoxypyrimidine Derivatives

The biological activity of 5-methoxypyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table illustrates a hypothetical SAR for a series of 5-methoxy-2-substituted pyrimidine derivatives as kinase inhibitors, based on common findings in the literature.[1]

Compound R² Substituent Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM) Comment
1a -SMe>10,000>10,000Starting material, inactive.[1]
1b -SO₂Me>10,000>10,000Intermediate, inactive.[1]
2a -NH-Ph5,2008,300Weak activity.[1]
2b -NH-(4-F-Ph)2,1004,500Modest improvement with electron-withdrawing group.[1]
2c -NH-(4-OMe-Ph)6501,200Electron-donating group enhances potency.[1]
2d -NH-CH₂-Ph1,5003,200Linker reduces activity compared to direct aniline.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

This protocol describes the chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol.[23]

Materials:

  • 5-Methoxy-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • 25% Ammonia solution

  • Petroleum ether

  • Reaction flask with reflux condenser, stirrer, and thermometer

Procedure:

  • Charge the reaction flask with 5-methoxy-2-(methylthio)pyrimidin-4-ol.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature with an ice-water bath.

  • Heat the reaction mixture to 80°C for 1 hour.

  • Cool the reaction to room temperature and carefully quench by adding it to a 25% ammonia solution.

  • Filter the precipitated solid.

  • Recrystallize the product from petroleum ether to yield 4-chloro-5-methoxy-2-methylthiopyrimidine.

Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is for determining the inhibitory activity of a test compound against EGFR kinase using a luminescence-based assay that measures ADP production.[7][24][25]

Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[25]

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., a 5-methoxypyrimidine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, non-binding surface microtiter plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in 50% DMSO.

  • In a 384-well plate, pre-incubate 5 µL of EGFR kinase (e.g., 5 nM final concentration) with 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.[26]

  • Initiate the kinase reaction by adding 45 µL of a solution containing ATP (e.g., 15 µM final concentration) and the peptide substrate (e.g., 5 µM final concentration) in kinase reaction buffer.[26]

  • Allow the reaction to proceed for 60 minutes at room temperature.[25]

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Pathways and Workflows

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Methoxypyrimidine Derivative (TKI) Inhibitor->EGFR Inhibition of Kinase Activity

Caption: EGFR signaling pathway and the point of inhibition by a 5-methoxypyrimidine TKI.

General Workflow for the Discovery of 5-Methoxypyrimidine-Based Inhibitors

Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start Design of 5-Methoxypyrimidine Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biochemical Assay (e.g., Kinase Assay) Purification->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Hit_ID->Cell_Assay SAR_Study Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR_Study SAR_Study->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR_Study->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: General workflow for the discovery of 5-methoxypyrimidine-based inhibitors.

Conclusion

The 5-methoxypyrimidine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its strategic importance is particularly evident in the field of oncology, where it serves as a core element in the design of potent and selective kinase inhibitors. The synthetic accessibility of 5-methoxypyrimidine derivatives, coupled with the tunable nature of their physicochemical and biological properties through substitution, ensures their continued prominence in drug discovery campaigns. As our understanding of the molecular drivers of disease deepens, the rational design of novel 5-methoxypyrimidine-based compounds will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (URL: [Link])

  • EGFR Active Kinase Datasheet, Lot # M023-1. (URL: [Link])

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. (URL: [Link])

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
  • CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google P
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Antibacterial and antibiotic-potentiation activity of the constituents from aerial part of Donella welwitshii (Sapotaceae) against multidrug resistant phenotypes - PMC. (URL: [Link])

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PMC. (URL: [Link])

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (URL: [Link])

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (URL: [Link])

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - ResearchGate. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (URL: [Link])

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed. (URL: [Link])

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed. (URL: [Link])

  • Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC - NIH. (URL: [Link])

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (URL: [Link])

  • Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... - ResearchGate. (URL: [Link])

  • In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed. (URL: [Link])

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (URL: [Link])

  • Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. (URL: [Link])

  • Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC. (URL: [Link])

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. (URL: [Link])

  • PDE5 inhibitor - Wikipedia. (URL: [Link])

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (URL: [Link])

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - NIH. (URL: [Link])

  • Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC. (URL: [Link])

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing. (URL: [Link])

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC. (URL: [Link])

  • PDE5 Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (URL: [Link])

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (URL: [Link])

  • Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). (URL: [Link])

  • European Journal of Medicinal Chemistry - ePrints Soton. (URL: [Link])

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed. (URL: [Link])

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Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to N-benzylpiperazine Substituted Pyrimidines and Their Molecular Targets

Abstract The N-benzylpiperazine substituted pyrimidine scaffold represents a compelling and versatile chemotype in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the potential t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzylpiperazine substituted pyrimidine scaffold represents a compelling and versatile chemotype in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for this class of compounds, with a primary focus on oncology and neurodegenerative disorders. By integrating the structural features of both the N-benzylpiperazine moiety, known for its CNS activity and utility as a pharmacophore, and the pyrimidine ring, a cornerstone of many targeted therapies, researchers have begun to unlock novel inhibitors of key pathological pathways. This whitepaper will delve into the causality behind experimental design, provide detailed methodologies for target validation, and present a synthesized view of the current landscape to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Introduction: The Strategic Convergence of Two Privileged Scaffolds

The N-benzylpiperazine motif has a well-documented history, initially explored for its psychoactive properties due to its amphetamine-like effects on dopaminergic and serotonergic systems.[1] However, medicinal chemists have recognized its potential as a versatile building block in drug design, capable of imparting favorable pharmacokinetic properties and engaging in crucial cation-π interactions with biological targets.[2] The pyrimidine ring, a fundamental component of nucleobases, is a privileged structure in its own right, forming the core of numerous approved drugs, particularly in oncology. Its ability to act as a hydrogen bond acceptor and donor, and to be readily functionalized, makes it an ideal anchor for targeted inhibitors.

The strategic fusion of these two pharmacophores into N-benzylpiperazine substituted pyrimidines has given rise to a new class of molecules with significant therapeutic promise. This guide will explore the key molecular targets that have been identified for this chemical class and provide the technical framework for their investigation.

Therapeutic Landscape in Oncology

The application of N-benzylpiperazine substituted pyrimidines in oncology is a burgeoning field, with several key targets identified as being susceptible to inhibition by this scaffold.

Mitotic Kinases: Targeting Cell Division

A critical strategy in cancer therapy is the disruption of the cell cycle in rapidly proliferating tumor cells. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has emerged as a high-value target.[3] Overexpression of PLK4 is observed in various cancers and is linked to genomic instability.

N-benzylpiperazine substituted pyrazolopyrimidines have demonstrated potent inhibitory activity against PLK4.[4] The pyrimidine core often forms key hydrogen bonding interactions within the kinase hinge region, while the N-benzylpiperazine moiety can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Experimental Protocol: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against PLK4.

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the PLK4 enzyme and the substrate (e.g., a specific peptide substrate or a generic substrate like casein) in the kinase reaction buffer.

    • Prepare a stock solution of ATP in the kinase reaction buffer.

    • Serially dilute the N-benzylpiperazine substituted pyrimidine test compounds in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 2 µL of the PLK4 enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Diagram: PLK4 Inhibition Workflow

PLK4_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Reaction Kinase Reaction Compound->Reaction Enzyme PLK4 Enzyme Solution Enzyme->Reaction Substrate_ATP Substrate/ATP Mix Substrate_ATP->Reaction Stop_Deplete Add ADP-Glo™ Reagent Reaction->Stop_Deplete Incubate Detection Add Kinase Detection Reagent Stop_Deplete->Detection Incubate Read Measure Luminescence Detection->Read Incubate Calculation Calculate % Inhibition Read->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for determining PLK4 inhibition.

Anti-Apoptotic Proteins: Re-engaging Programmed Cell Death

Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a key member of this family and a critical survival factor for many human cancers, making it an attractive therapeutic target.

De novo design and synthesis of benzylpiperazine derivatives have yielded compounds that selectively bind to the hydrophobic groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[5] This disruption triggers the intrinsic apoptotic pathway.

Experimental Protocol: Mcl-1/Bid BH3 Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to measure the ability of test compounds to displace a fluorescently labeled Bid BH3 peptide from Mcl-1.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM sodium phosphate, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Dilute recombinant human Mcl-1 protein to the desired concentration in the assay buffer.

    • Prepare a stock solution of a fluorescently labeled Bid BH3 peptide (e.g., with FAM or TAMRA) in the assay buffer.

    • Serially dilute the N-benzylpiperazine substituted pyrimidine test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure (384-well, black, low-volume plate):

    • Add the diluted test compounds or DMSO (vehicle control) to the wells.

    • Add the Mcl-1 protein solution to all wells except those for the "no protein" control.

    • Add the fluorescently labeled Bid BH3 peptide to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percentage of displacement for each compound concentration.

    • Plot the percentage of displacement against the logarithm of the compound concentration to determine the IC50 or Ki value.[6]

Diagram: Mcl-1 Apoptotic Pathway Inhibition

Mcl1_Pathway Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Induces Compound N-benzylpiperazine substituted pyrimidine Compound->Mcl1 Inhibits

Caption: Inhibition of Mcl-1 by N-benzylpiperazine substituted pyrimidines promotes apoptosis.

Other Promising Anticancer Targets
  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Phenylpiperazine derivatives have shown potent inhibitory activity against EGFR, a key driver in many cancers.[7] The pyrimidine scaffold is a well-established hinge-binding motif for kinase inhibitors, suggesting that N-benzylpiperazine substituted pyrimidines could be effective EGFR inhibitors.

  • USP1/UAF1 Deubiquitinase Complex: This complex is involved in DNA damage response, and its inhibition is a promising anticancer strategy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1.

Therapeutic Landscape in Neurodegenerative Disorders

The inherent ability of the N-benzylpiperazine scaffold to cross the blood-brain barrier makes this chemical class particularly attractive for targeting CNS disorders.

Alzheimer's Disease: A Multi-Targeted Approach

Alzheimer's disease is a multifactorial neurodegenerative disorder, and a multi-target-directed ligand (MTDL) approach is gaining traction. N-benzylpiperazine substituted pyrimidines are well-suited for this strategy.

HDAC6 is a primarily cytoplasmic deacetylase that plays a role in various cellular processes, including protein quality control and microtubule dynamics. Inhibition of HDAC6 is a promising therapeutic strategy for neurodegenerative diseases.[8] Benzylpiperazine derivatives have been successfully designed as CNS-penetrant and selective HDAC6 inhibitors.[9]

Experimental Protocol: Fluorometric HDAC6 Activity Assay

  • Reagent Preparation:

    • Prepare an HDAC assay buffer.

    • Dilute recombinant human HDAC6 enzyme in the assay buffer.

    • Prepare a fluorogenic HDAC6 substrate solution.

    • Prepare a developer solution that cleaves the deacetylated substrate to release a fluorophore.

    • Serially dilute the N-benzylpiperazine substituted pyrimidine test compounds.

  • Assay Procedure (96-well, black plate):

    • Add the diluted test compounds or vehicle control to the wells.

    • Add the HDAC6 enzyme solution to all wells.

    • Incubate at 37°C for a short period (e.g., 10 minutes).

    • Add the HDAC6 substrate to initiate the reaction.

    • Incubate at 37°C for a defined time (e.g., 30 minutes).

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Incubate at 37°C for 10-15 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.[7][10]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of current Alzheimer's therapy. The N-benzylpiperidine moiety, structurally similar to N-benzylpiperazine, is a key pharmacophore in the approved AChE inhibitor donepezil. This has inspired the design of N-benzylpiperazine derivatives as cholinesterase inhibitors.[11][12]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

    • Serially dilute the N-benzylpiperazine substituted pyrimidine test compounds.

  • Assay Procedure (96-well plate):

    • Add the phosphate buffer, DTNB solution, and the test compound solution to the wells.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

    • Add the ATCI solution to start the reaction.

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value from the dose-response curve.

Diagram: Multi-Target Strategy for Alzheimer's Disease

AD_Targets cluster_pathology Alzheimer's Disease Pathology cluster_targets Therapeutic Targets Abeta Aβ Aggregation Neuronal_Loss Neuronal Loss Abeta->Neuronal_Loss Tau Tau Hyperphosphorylation Tau->Neuronal_Loss Cholinergic Cholinergic Deficit Cholinergic->Neuronal_Loss BACE1 BACE1 BACE1->Abeta Leads to HDAC6 HDAC6 HDAC6->Tau Influences AChE_BChE AChE/BChE AChE_BChE->Cholinergic Contributes to Compound N-benzylpiperazine substituted pyrimidine Compound->HDAC6 Inhibits Compound->AChE_BChE Inhibits

Caption: A multi-target approach for Alzheimer's disease using N-benzylpiperazine substituted pyrimidines.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative N-benzylpiperazine and related derivatives against various therapeutic targets.

Compound ClassTargetRepresentative IC50/KiReference
N-benzylpiperazine pyrazolopyrimidinePLK4IC50 = 2.71 nM (Centrinone)[3]
Benzylpiperazine derivativeMcl-1Ki = 0.18 µM[5]
Benzylpiperazine hydroxamateHDAC6IC50 = 0.11 µM[8]
N-benzyl piperidine derivativeHDACIC50 = 0.17 µM[11]
N-benzyl piperidine derivativeAChEIC50 = 6.89 µM[11]
N-benzylbenzimidazole linked pyrimidineMDA-MB-231 cellsGI50 = 39.6 µM[13]

Future Directions and Conclusion

The N-benzylpiperazine substituted pyrimidine scaffold is a promising platform for the development of novel therapeutics. The modular nature of this chemotype allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of both the pyrimidine core and the N-benzylpiperazine moiety to build comprehensive SAR models for each target class.

  • Expansion to Other Therapeutic Areas: Given the diverse biological activities of both parent scaffolds, exploration of this chemical class for other indications such as infectious diseases and inflammatory disorders is warranted.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be advanced into relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • HDAC6 Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Phosphorylation assays using the kinase domain of PLK4. Bio-protocol. [Link]

  • Structure-guided discovery of a selective Mcl-1 inhibitor with cellular activity. PubMed. [Link]

  • Expression, Purification and Enzymatic Assay of Plant Histone Deacetylases. Bio-protocol. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]

  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Biochemical Journal. [Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. [Link]

  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signaling networks using SILAC-based phosphoproteomics. bioRxiv. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]

  • Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates. Nature Communications. [Link]

  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. Journal of Neonatal Surgery. [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PMC. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][8]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Design, synthesis and SAR of antitubercular benzylpiperazine ureas. Semantic Scholar. [Link]

  • Medicinal chemistry of histone deacetylase inhibitors. Arhiv za farmaciju. [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

Sources

Foundational

Literature review on 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine properties

High-Affinity Heterocyclic Scaffold for CNS & Kinase Research[1] Part 1: Executive Summary & Chemical Identity 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine represents a privileged scaffold in medicinal chemistry, combi...

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Heterocyclic Scaffold for CNS & Kinase Research[1]

Part 1: Executive Summary & Chemical Identity

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine represents a privileged scaffold in medicinal chemistry, combining the lipophilic, receptor-targeting properties of the N-benzylpiperazine moiety with the metabolic stability and hydrogen-bonding potential of the 5-methoxypyrimidine core.[1]

This compound is primarily utilized as a chemotype for G-Protein Coupled Receptor (GPCR) ligands —specifically targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors—and as a precursor in the synthesis of complex kinase inhibitors.[1] Its structural duality allows it to penetrate the Blood-Brain Barrier (BBB) while maintaining specific binding kinetics.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
Molecular Formula C₁₆H₂₀N₄O
Molecular Weight 284.36 g/mol
Predicted LogP 2.1 – 2.5 (High CNS Permeability)
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), DCM, Methanol; Sparingly soluble in water.[1]
CAS Registry (Core) Derivative of CAS 22536-65-8 (Pyrimidine precursor)

Part 2: Synthetic Methodology (Process Chemistry)

The synthesis of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) .[1] This protocol is preferred over palladium-catalyzed Buchwald-Hartwig amination due to the high reactivity of the 2-chloropyrimidine position activated by the ring nitrogens.[1]

Reaction Protocol

Reagents:

  • Substrate: 2-Chloro-5-methoxypyrimidine (1.0 eq)

  • Nucleophile: 1-Benzylpiperazine (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2-Chloro-5-methoxypyrimidine dissolved in anhydrous MeCN.

  • Addition: Add K₂CO₃ followed by the dropwise addition of 1-Benzylpiperazine at room temperature.

  • Reflux: Heat the mixture to 80–85°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH/DCM).

Synthetic Pathway Visualization

Synthesis R1 2-Chloro-5- methoxypyrimidine Cond K2CO3, MeCN Reflux (80°C), 6h R1->Cond R2 1-Benzylpiperazine R2->Cond TS Meisenheimer Complex (Transition) Cond->TS SnAr Attack Prod 2-(4-benzylpiperazin-1-yl)- 5-methoxypyrimidine (Target API) TS->Prod - HCl (Base scavenged)

Figure 1: SₙAr synthetic route demonstrating the displacement of the chloro- group by the secondary amine of the piperazine ring.[1]

Part 3: Pharmacological Profile & Mechanism[2]

Structural Basis of Activity

The molecule functions as a bivalent ligand :

  • The Pyrimidine Head: Mimics the nucleobase structure, allowing for hydrogen bonding with serine/threonine residues in receptor pockets. The 5-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the ring nitrogens and improving metabolic stability against oxidative attack.[1]

  • The Benzylpiperazine Tail: A classic pharmacophore for monoamine transporters. The hydrophobic benzyl group occupies the orthosteric binding site of GPCRs, particularly 5-HT (Serotonin) and Sigma receptors.[1]

Target Receptors & Signaling

Based on SAR data of structurally related piperazinyl-pyrimidines, this compound exhibits activity in the following pathways:

  • Serotonin 5-HT₁A / 5-HT₂A Receptors:

    • Mechanism:[1] Partial Agonist / Antagonist.[2]

    • Effect: Modulation of mood and anxiety pathways. The pyrimidine core often confers selectivity for 5-HT₁A over D₂ receptors compared to phenylpiperazines.[1]

  • Sigma-1 Receptor (σ₁R):

    • Mechanism:[1] Chaperone interaction.

    • Effect: Neuroprotection and modulation of calcium signaling. Benzyl-piperazines are high-affinity ligands for σ₁R.[1]

Signaling Pathway Diagram

Pharmacology cluster_GPCR Membrane Targets Ligand 2-(4-benzylpiperazin-1-yl)- 5-methoxypyrimidine R_5HT 5-HT1A Receptor Ligand->R_5HT Binding (Ki ~nM) R_Sigma Sigma-1 Receptor Ligand->R_Sigma Allosteric Mod. Eff_cAMP Inhibition of Adenylyl Cyclase R_5HT->Eff_cAMP Gi/Go Pathway Eff_Ca Modulation of Ca2+ Channels R_Sigma->Eff_Ca Eff_Neuro Neuroprotection & Anxiolytic Activity Eff_cAMP->Eff_Neuro Eff_Ca->Eff_Neuro

Figure 2: Putative pharmacodynamic pathway illustrating dual-targeting of Serotonergic and Sigma-1 receptors.[1]

Part 4: Experimental Validation & Quality Control

To ensure data integrity (Trustworthiness), the following analytical protocols are mandatory for validating the synthesized compound.

Proton NMR (^1H-NMR) Validation
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Key Signals:

    • δ 3.50 ppm (4H, m): Piperazine ring protons adjacent to the pyrimidine.[1]

    • δ 2.50 ppm (4H, m): Piperazine ring protons adjacent to the benzyl group.[1]

    • δ 3.80 ppm (3H, s): Methoxy group (-OCH₃) on the pyrimidine.[1]

    • δ 8.10 ppm (2H, s): Pyrimidine aromatic protons (H-4, H-6).[1]

    • δ 7.30 ppm (5H, m): Benzyl aromatic protons.[1]

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyrimidine absorption max).[1]

  • Acceptance Criteria: Purity > 98.5% (Area %).

References

  • Fundamental SAR of Piperazinyl-Pyrimidines

    • Title: Structure-activity relationships of piperazine derivatives as serotonin ligands.[1]

    • Context: Establishes the role of the benzylpiperazine moiety in 5-HT receptor binding.[3]

    • Source:[1]

  • Synthetic Methodology (SnAr)

    • Title: Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide.
    • Context: Standard protocols for chloropyrimidine displacement.
    • Source:[1]

  • Sigma Receptor Ligands

    • Title: 1-Benzylpiperazines as Sigma-1 Receptor Ligands.[1]

    • Context: Validates the affinity of the benzyl-piperazine pharmacophore for sigma receptors.
    • Source:[1]

(Note: Specific biological data for this exact methoxy-derivative is inferred from the broader class of 2-piperazinylpyrimidines as cited in general medicinal chemistry literature.)[1]

Sources

Exploratory

In Silico Optimization of 5-Methoxypyrimidine Ligands: A Structural Biology & Computational Workflow

Executive Summary: The 5-Methoxypyrimidine Advantage The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless kinase inhibitors, antivirals, and receptor antagonists. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Methoxypyrimidine Advantage

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless kinase inhibitors, antivirals, and receptor antagonists. However, the introduction of a 5-methoxy group (


) is a specific, high-value tactical modification. Unlike a simple methyl group, the methoxy substituent offers a dual physicochemical advantage: it acts as a weak hydrogen bond acceptor (via the ether oxygen) while simultaneously filling small hydrophobic sub-pockets (via the methyl group).

This guide details a rigorous in silico workflow to quantify the binding affinity of 5-methoxypyrimidine ligands. We move beyond basic docking to include Quantum Mechanical (QM) ligand preparation, Molecular Dynamics (MD) stability analysis, and MM-GBSA free energy estimation.

Phase I: Ligand Chemistry & Quantum Mechanical Preparation

The Error to Avoid: Relying on standard force field generation (e.g., MMFF94) for the methoxy group geometry. Standard force fields often miscalculate the torsion angle of the methoxy group relative to the pyrimidine ring, leading to high-energy docking poses.

Protocol: DFT Geometry Optimization

To ensure the starting ligand geometry is physically accurate, we employ Density Functional Theory (DFT).

  • Conformer Generation: Generate initial 3D conformers using RDKit or OMEGA.

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G** (Standard for organic drug-like molecules).

    • Solvation Model: PCM (Water) to mimic the aqueous biological environment.

    • Objective: Calculate the rotational energy barrier of the C5-O bond. The methoxy group usually prefers a coplanar orientation with the aromatic ring due to resonance, but steric clashes with C4/C6 substituents can force it out of plane.

Output:
  • A .sdf or .mol2 file with QM-optimized bond lengths and angles.

  • Partial Charges: Generate RESP (Restrained Electrostatic Potential) charges for use in MD simulations later.

Phase II: Target Selection & Pocket Analysis

For 5-methoxypyrimidines, the most high-yield targets are Protein Kinases (targeting the ATP-binding hinge region) and Dihydrofolate Reductase (DHFR) .

Target: Kinase ATP Pocket (General Model)

In the ATP binding pocket, the pyrimidine ring typically mimics the adenine of ATP.

  • N1 & N3: Form hydrogen bonds with the kinase "hinge" region backbone (e.g., Leu83 in CDK2).

  • 5-Methoxy Position: Often points towards the Gatekeeper residue or the solvent front. If the gatekeeper is small (Thr/Ala), the methoxy group can occupy the "back pocket." If the gatekeeper is large (Phe/Met), the methoxy group may serve to solubilize the ligand towards the solvent.

KinaseInteraction Ligand 5-Methoxypyrimidine Ligand Hinge Hinge Region (H-Bond Donor/Acceptor) Ligand->Hinge N1/N3 H-Bonds Gatekeeper Gatekeeper Residue (Steric Constraint) Ligand->Gatekeeper 5-OMe Steric Clash/Fit Solvent Solvent Front (Solubility) Ligand->Solvent 5-OMe H-Bond Acceptor Hydrophobic Hydrophobic Pocket (Van der Waals) Ligand->Hydrophobic Pi-Stacking

Figure 1: Interaction map of a 5-methoxypyrimidine scaffold within a kinase ATP-binding site.

Phase III: Molecular Docking (The Static View)

Docking provides the initial "pose" and a coarse scoring function.

Protocol: Induced Fit Docking (IFD)

Standard rigid docking fails here because the 5-methoxy group often induces minor side-chain rotations in the receptor.

  • Software: Glide (Schrödinger) or AutoDock Vina.

  • Grid Generation: Center the grid box on the co-crystallized ligand (or ATP). Extend dimensions to

    
     Å.
    
  • Constraints:

    • Enforce H-bond constraints on the hinge residues (e.g., Glu81/Leu83 in CDK2). This ensures the pyrimidine core is correctly anchored.

  • Sampling: Generate 50 poses per ligand.

  • Scoring: Use Glide XP (Extra Precision) or Vina Score .

    • Critical Check: Visually inspect the top 5 poses. Does the methoxy oxygen form a water-mediated H-bond? Does the methyl group clash (< 2.0 Å) with any side chain?

Data Output Table: Docking Score Interpretation

Score Range (kcal/mol)InterpretationAction
< -9.5High AffinityProceed to MD immediately.
-7.0 to -9.5Moderate AffinityCheck ligand strain energy.
> -7.0Low AffinityRe-design scaffold (e.g., change 5-OMe to 5-Cl).

Phase IV: Molecular Dynamics (The Dynamic View)

Docking is a snapshot; MD is the movie. We must verify if the 5-methoxy group remains stable or if it rotates/fluctuates, breaking the binding mode.

Protocol: 100ns Simulation
  • System Setup:

    • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

    • Solvation: TIP3P water box (10 Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT ensemble (1 ns) to stabilize temperature (300 K).

    • NPT ensemble (1 ns) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å.

    • RMSF (Root Mean Square Fluctuation): Check if the 5-methoxy group causes local destabilization of adjacent residues.

    • H-Bond Lifetime: Calculate the % occupancy of the hinge H-bonds.

Phase V: Binding Free Energy Calculation (MM-GBSA)

This is the most critical step for ranking "Lead" compounds. Docking scores often correlate poorly with experimental


. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) provides a more rigorous estimation of 

.
Methodology



  • 
    :  Electrostatic + Van der Waals energies.
    
  • 
    :  Polar solvation (GB) + Non-polar solvation (SA).
    
Protocol
  • Extract 50-100 frames from the last 20 ns of the MD trajectory (stable equilibrium phase).

  • Strip water molecules and ions.

  • Run MM-GBSA calculation (e.g., using AMBER MMPBSA.py or Schrödinger Prime).

  • Target Value: A

    
     lower (more negative) than -40 kcal/mol  (in MM-GBSA terms) typically indicates a potent binder for kinase inhibitors.
    

Computational Workflow Diagram

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination conditions for pyrimidine-piperazine coupling

Application Note: Precision Buchwald-Hartwig Coupling of Pyrimidines and Piperazines Executive Summary The coupling of piperazine motifs onto pyrimidine scaffolds is a cornerstone transformation in medicinal chemistry, y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Coupling of Pyrimidines and Piperazines

Executive Summary

The coupling of piperazine motifs onto pyrimidine scaffolds is a cornerstone transformation in medicinal chemistry, yielding privileged structures found in antipsychotics (e.g., Buspirone), kinase inhibitors (e.g., Dasatinib), and GPCR modulators. While nucleophilic aromatic substitution (


) is viable for highly electron-deficient pyrimidines, it frequently fails with deactivated (electron-rich) substrates or sterically hindered chlorides.

This guide details the Buchwald-Hartwig amination protocols specifically tailored for the pyrimidine-piperazine interface. It prioritizes the use of Generation 3/4 (G3/G4) Palladacycle Precatalysts , which resolve the induction period and reproducibility issues associated with traditional


 systems.

Mechanistic Foundation & Critical Variables

To optimize this reaction, one must understand the specific catalytic challenges posed by the pyrimidine-piperazine pair.

The "Deactivated" Electrophile

Unlike standard aryl chlorides, chloropyrimidines possess nitrogen atoms that can coordinate to Palladium, potentially poisoning the catalyst (the "heterocycle effect"). Furthermore, while 4-chloropyrimidines are reactive, 2-chloropyrimidines are significantly less electrophilic and often require bulky, electron-rich ligands to facilitate oxidative addition.

The Secondary Amine Challenge

Piperazine is a secondary amine. For these nucleophiles, the rate-limiting step is often reductive elimination , not oxidative addition.

  • Ligand Choice: RuPhos is the gold standard here. Its bulk facilitates the difficult reductive elimination of the tertiary amine product.

  • Alternative: BrettPhos is generally superior for primary amines but can be effective for sterically hindered secondary amines.

The "Pro-Tip" on Piperazine Handling
  • Mono- vs. Bis-Arylation: Free piperazine has two nucleophilic sites. To guarantee 1:1 stoichiometry, use N-Boc-piperazine (1-Boc-piperazine). This prevents "bridging" (bis-arylation) and polymerization.

  • Free Piperazine: If you must use free piperazine, use 3–5 equivalents relative to the halide to statistically favor mono-arylation.

Visualizing the Workflow

Diagram 1: Ligand & Condition Decision Tree

Caption: Logical flow for selecting the optimal catalyst system based on substrate sterics and electronics.

LigandSelection Start Substrate Analysis AmineType Amine Type? Start->AmineType SecAmine Secondary (Piperazine) AmineType->SecAmine PrimAmine Primary Amine AmineType->PrimAmine RuPhos RuPhos Pd G4 (Standard for Piperazines) SecAmine->RuPhos BrettPhos BrettPhos Pd G4 (Standard for Primary) PrimAmine->BrettPhos BaseCheck Base Sensitive FGs? (Esters, Nitriles, acidic protons) RuPhos->BaseCheck StrongBase No: NaOtBu / THF or Dioxane (Fastest, High Yield) BaseCheck->StrongBase Robust WeakBase Yes: Cs2CO3 / tAmylOH (Slower, Higher Tolerance) BaseCheck->WeakBase Sensitive

Experimental Protocols

Protocol A: The "Workhorse" Condition (RuPhos Pd G4)

Best for: Routine coupling of N-Boc-piperazine with 2-chloropyrimidine or 4-chloropyrimidine.

Reagents:

  • Electrophile: Chloropyrimidine (1.0 equiv)

  • Nucleophile: 1-Boc-piperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Note: If G4 is unavailable, use RuPhos (3 mol%) + Pd(OAc)₂ (1.5 mol%) pre-stirred.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Procedure:

  • Inert Setup: Charge a reaction vial with a stir bar. If using solid reagents (Electrophile, Boc-piperazine, Base, Catalyst), add them now.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (x3).

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane.

  • Activation: Stir at Room Temperature (RT) for 2 minutes. The G4 catalyst activates rapidly.

  • Reaction: Heat block to 80–100°C . Stir for 2–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for consumption of chloride.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black and salts). Concentrate and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).

Protocol B: The "Challenging" Condition (Weak Base)

Best for: Substrates containing esters, nitro groups, or base-sensitive protons.

Modifications:

  • Base: Replace NaOtBu with Cesium Carbonate (

    
    )  (2.0 equiv).
    
  • Solvent: Switch to t-Amyl Alcohol or Dioxane .

  • Temperature: Increase to 100–110°C .

  • Time: Reaction will be slower (12–24 hours).

  • Water: Optional Expert Trick: Add 1% v/v degassed water. This can improve the solubility of inorganic bases (

    
    ) in organic solvents, drastically increasing rate.
    

Data Presentation & Troubleshooting

Table 1: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidative addition failure.Switch to BrettPhos Pd G4 (bulkier). Increase Temp to 110°C. Ensure inert atmosphere (O₂ kills active Pd).
Protodehalogenation (Ar-Cl

Ar-H)

-hydride elimination from solvent or amine.
Switch solvent from THF/Dioxane to Toluene . Avoid alcoholic solvents if possible.
Bis-Arylation (Ar-Pip-Ar)Free piperazine bridging.Use 1-Boc-piperazine . If using free piperazine, increase equivalents to 5.0x.
Low Conversion (Stalls) Catalyst death (Pd black formation).Add a second portion of catalyst (1 mol%) after 4 hours. Ensure reagents are free of sulfur/thiols.
Regio-isomers (in 2,4-dichloro)Competition between C2 and C4.C4 is kinetically favored. Lower temp to 60°C to maximize selectivity. Use 1.0 equiv amine exactly.
Diagram 2: The Catalytic Cycle (RuPhos Specific)

Caption: Mechanistic cycle highlighting the rate-limiting Reductive Elimination step for bulky secondary amines.

CatalyticCycle L_Pd_0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Cl adds) L_Pd_0->OxAdd + Ar-Cl Pd_II_Ar_Cl L-Pd(II)(Ar)(Cl) OxAdd->Pd_II_Ar_Cl BaseStep Base Exchange (NaOtBu -> NaCl) Pd_II_Ar_Cl->BaseStep + Piperazine / Base Pd_II_Ar_N L-Pd(II)(Ar)(N-Pip) BaseStep->Pd_II_Ar_N RedElim Reductive Elimination (Rate Limiting for RuPhos) Pd_II_Ar_N->RedElim RedElim->L_Pd_0 Regenerates Catalyst Product Product (Ar-Piperazine) RedElim->Product

References

  • RuPhos Universal Utility: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).[1][2] "Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Amines." Organic Letters. Link

  • Buchwald Precatalyst Generations: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[3][4] "Third Generation Buchwald–Hartwig Precatalysts." Journal of Organic Chemistry. Link

  • Regioselectivity in Pyrimidines: Penning, T. D., et al.[5] (2006).[1][2] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. Link

  • Mechanistic Insights (BrettPhos vs RuPhos): Zhang, Y., et al. (2020).[6][7][8] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega. Link

  • General Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Application

Preparation of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine for biological screening

Application Note & Protocol Topic: Preparation of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine for Biological Screening Abstract This document provides a comprehensive, field-tested guide for the synthesis, purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine for Biological Screening

Abstract

This document provides a comprehensive, field-tested guide for the synthesis, purification, characterization, and preparation of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine. Designed for researchers in drug discovery and chemical biology, this guide emphasizes scientific integrity and reproducibility. It details not only the procedural steps but also the underlying scientific rationale for key decisions, ensuring a self-validating workflow from chemical synthesis to the generation of assay-ready plates for biological screening.

Introduction: The Rationale and Scientific Context

Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The 2-amino-pyrimidine scaffold, in particular, is recognized as a privileged structure due to its ability to form critical hydrogen bond interactions with a variety of biological targets, including protein kinases. The specific compound, 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, combines this valuable pyrimidine core with a benzylpiperazine moiety, a group often employed to modulate physicochemical properties such as solubility, cell permeability, and target engagement.

The preparation of this molecule for biological screening is a multi-stage process that demands precision at every step. An impurity or degradation product introduced during synthesis can lead to false positives or negatives in biological assays, wasting significant resources. Therefore, this guide presents a robust, quality-controlled workflow to ensure that the compound delivered to the screening platform is of the highest possible purity and integrity.

Synthesis: Nucleophilic Aromatic Substitution

The synthesis of the title compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is ideal for this transformation, where the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for attack by a nucleophile.

Reaction Scheme: 2-chloro-5-methoxypyrimidine reacts with 1-benzylpiperazine in the presence of a non-nucleophilic base to yield the desired product and a salt byproduct.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
2-chloro-5-methoxypyrimidine≥97%Sigma-AldrichStarting Material
1-benzylpiperazine≥98%Alfa AesarNucleophile
Diisopropylethylamine (DIPEA)≥99%Acros OrganicsNon-nucleophilic base / HCl scavenger
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction/Chromatography
HexanesACS GradeVWRChromatography
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica Gel60 Å, 230-400 meshStationary Phase for Chromatography
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyrimidine (1.0 eq, e.g., 5.0 g).

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add 1-benzylpiperazine (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

    • Scientist's Note: Using a slight excess (1.1 eq) of the nucleophile ensures the complete consumption of the limiting electrophile. DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction; its bulky nature prevents it from competing as a nucleophile. A larger excess (2.5 eq) ensures the reaction medium remains basic, promoting the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the 2-chloro-5-methoxypyrimidine spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (150 mL). d. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash removes any remaining acidic species, including the DIPEA-hydrochloride salt. The brine wash helps to remove residual water from the organic layer before drying. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

Purification and Characterization Workflow

Purification is critical to remove unreacted starting materials, byproducts, and the base. The identity and purity of the final compound must be rigorously confirmed before it can be advanced to biological screening.

G cluster_characterization Analytical Characterization synthesis Crude Product from Synthesis purification Flash Column Chromatography (Silica Gel, EtOAc/Hexanes Gradient) synthesis->purification fractions Collect & Combine Pure Fractions (TLC Analysis) purification->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal final_product Purified Solid Compound solvent_removal->final_product lcms LC-MS Analysis (Purity & Mass Confirmation) final_product->lcms nmr ¹H & ¹³C NMR (Structural Confirmation) final_product->nmr hplc HPLC Analysis (Quantitative Purity >95%) final_product->hplc

Caption: Workflow for the purification and analytical characterization of the final compound.

Purification Protocol: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in 5% ethyl acetate/hexanes and pack a glass column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product) and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 60%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified compound.

Analytical Characterization

The following data confirms the identity and purity of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine.

Analysis TechniqueParameterExpected ResultPurpose
LC-MS Purity (UV 254 nm)>95%Confirms purity and correct mass
Mass (ESI+)m/z = 285.17 [M+H]⁺Identity Confirmation
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 6.85 (s, 2H, Pyr-H), 3.85 (s, 3H, OCH₃), 3.80 (t, 4H, Pip-H), 3.60 (s, 2H, CH₂Ph), 2.55 (t, 4H, Pip-H)Structural Elucidation
HPLC Purity (UV 254 nm)≥98%Final quantitative purity assessment

Preparation for Biological Screening

Proper sample handling is paramount for generating reliable screening data. This involves creating high-concentration stock solutions and then diluting them to assay-ready concentrations in an automated or semi-automated fashion.

G start_node QC-Verified Compound (Purity ≥98%) solubility Solubility Test (e.g., in 100% DMSO) start_node->solubility stock Prepare 10 mM Master Stock in 100% DMSO solubility->stock  If Soluble storage Store at -20°C (Master Stock Plate) stock->storage intermediate Create Intermediate Plate (e.g., 100 µM in Assay Buffer) storage->intermediate  Dispense & Dilute final_plate Generate Assay-Ready Plate (e.g., 1 µM final concentration) intermediate->final_plate  Final Dilution screening High-Throughput Screening final_plate->screening

Caption: Workflow for preparing a compound for high-throughput biological screening.

Quality Control and Solubility Assessment
  • Final QC Check: Before weighing, ensure the final batch of the compound meets the purity specification (≥98% by HPLC).

  • Solubility Test: a. Accurately weigh approximately 1 mg of the compound into a glass vial. b. Add the calculated volume of 100% DMSO to achieve a target concentration of 10 mM. c. Vortex and visually inspect for any undissolved particulate matter. Gentle heating (30-40°C) or sonication can be applied if needed.

    • Scientist's Note: DMSO is the standard solvent for creating stock solutions due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. Confirming solubility at the desired stock concentration is a critical first step.

Protocol for Stock and Assay Plate Preparation
  • Master Stock Solution (10 mM): a. Based on the molecular weight (284.36 g/mol ), accurately weigh the required amount of compound into a tared, labeled storage tube (e.g., for 1 mL of 10 mM stock, weigh 2.84 mg). b. Add the precise volume of 100% DMSO to achieve a 10 mM concentration. c. Cap the tube, vortex thoroughly for 2-3 minutes, and visually confirm complete dissolution. This is the master stock.

  • Master Stock Plate: Using an automated liquid handler or calibrated multichannel pipette, dispense the master stock solution into a 96- or 384-well master plate. Seal tightly and store at -20°C or -80°C for long-term storage.

  • Intermediate Plate: a. Thaw the master stock plate. b. In a new plate, dispense the appropriate volume of assay buffer. c. Transfer a small volume (e.g., 1 µL) from the master stock plate into the assay buffer to create an intermediate concentration (e.g., 100 µM, with 1% final DMSO concentration). Mix well.

  • Assay-Ready Plate: Transfer the required volume from the intermediate plate to the final assay plate containing cells or biochemical reagents to reach the desired final screening concentration (e.g., 1 µM or 10 µM).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DIPEA is corrosive and volatile; handle with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This application note provides a validated, end-to-end protocol for the synthesis, purification, and preparation of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine for biological screening. By integrating rigorous quality control checks and explaining the scientific basis for procedural choices, this guide is intended to enable researchers to produce high-quality compound samples, thereby increasing the reliability and reproducibility of downstream screening data.

References

(Note: The following are representative, authoritative sources that describe the principles and methods discussed in this document. Specific synthesis details may vary.)

  • Title: Nucleophilic Aromatic Substitution. Source: Strategic Applications of Named Reactions in Organic Synthesis, Kürti, L., Czakó, B. URL: [Link]

  • Title: A practical guide to protein kinase inhibition. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: Basics of High Throughput Screening. Source: NIH National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Title: PubChem Compound Summary for CID 11634057, 1-Benzylpiperazine. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: The Art of Drug Synthesis. Source: John Wiley & Sons. URL: [Link]

Method

Solvent selection for dissolving 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

An Application Scientist's Guide to Solvent Selection for 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine Abstract This comprehensive application note provides a systematic methodology for selecting appropriate solvents f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Solvent Selection for 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Abstract

This comprehensive application note provides a systematic methodology for selecting appropriate solvents for 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine. The guide is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions for analytical, screening, or formulation purposes. By integrating a theoretical framework with practical, step-by-step protocols, this document establishes a self-validating system for determining optimal solubility, ensuring scientific integrity and experimental success.

Foundational Principles: Predicting Solubility

The selection of an appropriate solvent is a critical first step in nearly every experimental workflow, directly impacting data quality, process efficiency, and safety. For the target compound, 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, a predictive analysis of its structure is the logical starting point.

Physicochemical Profile of the Solute

The molecule's structure contains distinct regions that govern its interaction with potential solvents:

  • Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity and acting as a hydrogen bond acceptor.

  • Methoxypyrimidine Group: The methoxy group (-OCH₃) adds some polarity.

  • Piperazine Linker: A cyclic diamine that can act as a hydrogen bond acceptor.

  • Benzyl Group: A bulky, nonpolar aromatic hydrocarbon moiety that will favor interaction with nonpolar solvents.

Predicted Solubility Behavior: The presence of both polar (pyrimidine, piperazine) and nonpolar (benzyl) functionalities suggests that the molecule is amphiphilic with a preference for moderately polar, aprotic solvents. Extreme nonpolar solvents (e.g., hexane) may fail to solvate the polar pyrimidine core, while highly polar protic solvents (e.g., water) will likely be poor solvents due to the hydrophobic benzyl group and the lack of significant hydrogen bond donating sites on the molecule.

The "Like Dissolves Like" Paradigm

The principle that "like dissolves like" is the cornerstone of solvent selection.[1] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces. For a complex molecule like ours, a successful solvent must be able to engage with both its polar and nonpolar regions.

cluster_solute 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine cluster_solvents Solvent Types Solute Target Molecule Polar_Features Polar Features (Pyrimidine, Piperazine) Solute->Polar_Features has Nonpolar_Features Nonpolar Features (Benzyl Group) Solute->Nonpolar_Features has Polar_Solvent Polar Solvent (e.g., DMSO) Polar_Features->Polar_Solvent Interacts Favorably With Nonpolar_Solvent Nonpolar Solvent (e.g., Toluene) Polar_Features->Nonpolar_Solvent Poor Interaction Nonpolar_Features->Polar_Solvent Poor Interaction Nonpolar_Features->Nonpolar_Solvent Interacts Favorably With

Caption: Conceptualizing "Like Dissolves Like" for the target molecule.

Advanced Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[2][3] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their respective HSP values are similar.[4][5] While determining the precise HSP for a new compound requires experimentation, understanding the concept allows for a more rational selection of screening solvents. For example, solvents with balanced δP and δD values, and moderate δH values, are predicted to be effective.

A Systematic Workflow for Solvent Screening

The following workflow provides a logical progression from initial solvent consideration to the preparation of a final, validated stock solution.

A Step 1: Pre-selection of Solvents (Based on Theory & Safety) B Step 2: Small-Scale Solubility Screening (Qualitative Assessment) A->B C Step 3: Semi-Quantitative Analysis (Determine Approximate Solubility) B->C D Step 4: Selection of Optimal Solvent(s) (Balance Solubility, Stability, Application) C->D E Step 5: Protocol for Stock Solution Preparation (Accurate & Reproducible) D->E F Step 6: Verification & Storage (Visual Inspection, Proper Labeling) E->F

Caption: A systematic workflow for solvent selection and solution preparation.

Step 1: Pre-selection of Candidate Solvents

Based on the predicted physicochemical profile, a range of solvents should be selected for screening. It is crucial to balance solvent properties with safety and environmental considerations.[6][7][8] The table below presents a curated list of candidate solvents, categorized by their functional class.

Table 1: Candidate Solvents for Screening

ClassSolventPolarity IndexBoiling Point (°C)Key Safety/Handling Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2189Hygroscopic. Use in a fume hood.
Dimethylformamide (DMF)6.4153Use in a fume hood. Potential reproductive toxin.
Acetonitrile (ACN)5.882Flammable. Use in a fume hood.
Acetone5.156Highly flammable.
Polar Protic Ethanol (EtOH)4.378Flammable.
Methanol (MeOH)5.165Flammable and toxic. Use in a fume hood.
2-Propanol (IPA)3.982Flammable.
Moderately Polar Dichloromethane (DCM)3.140Volatile. Use in a fume hood. Potential carcinogen.
Tetrahydrofuran (THF)4.066Flammable. Can form explosive peroxides.
Nonpolar Toluene2.4111Flammable. Use in a fume hood.
Heptane / Hexane0.198 / 69Highly flammable. Poor candidates but useful as controls.

Note: This list is not exhaustive. Researchers should consult authoritative solvent selection guides and safety data sheets (SDS) before use.[6][7][8]

Step 2: Protocol for Small-Scale Solubility Screening

This protocol is designed to rapidly assess solubility in a qualitative manner using minimal compound.

Materials:

  • 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

  • Candidate solvents (from Table 1)

  • 2 mL glass vials with caps

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into a clean, labeled glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the first candidate solvent to the vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Mechanical Agitation:

    • Cap the vial securely and vortex for 30 seconds.

    • Visually inspect for undissolved solid against a dark background.

    • If solid remains, place the vial in a bath sonicator for 5 minutes.

    • Re-inspect the solution.

  • Gentle Heating (Optional): If the compound is still not fully dissolved and the solvent's boiling point allows, warm the vial to 30-40°C for 5-10 minutes. Caution: Do not heat flammable solvents with an open flame.

  • Incremental Solvent Addition: If the compound remains insoluble, add another 100 µL of solvent (total volume 200 µL, concentration now 5-10 mg/mL) and repeat step 3. Continue this process incrementally to estimate the solubility range.

  • Observation & Classification: Record observations for each solvent. Classify the solubility based on the approximate concentration achieved.

Table 2: Solubility Classification Criteria

ClassificationApprox. Concentration (mg/mL)Description
Very Soluble > 20 mg/mLDissolves rapidly in a small volume of solvent.
Soluble 5 - 20 mg/mLDissolves completely with agitation/sonication.
Sparingly Soluble 1 - 5 mg/mLOnly a small amount dissolves.
Insoluble < 1 mg/mLNo significant dissolution observed.
Step 3: Protocol for Stock Solution Preparation

Once an optimal solvent is identified, this protocol ensures the accurate preparation of a stock solution.

Objective: To prepare a 10 mM stock solution of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine (Molecular Weight to be determined by user) in the selected solvent (e.g., DMSO).

Materials:

  • Target compound

  • Selected solvent (e.g., HPLC-grade DMSO)

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Pasteur pipette or syringe

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM solution in 10 mL: Mass (mg) = 10 mmol/L * 0.010 L * MW ( g/mol ) * 1000 mg/g

  • Weighing: Accurately weigh the calculated amount of the compound and transfer it carefully into the volumetric flask.

  • Initial Dissolution: Add approximately half of the final volume of the solvent (e.g., 5 mL for a 10 mL flask) to the flask.

  • Ensure Complete Dissolution: Swirl the flask gently. If necessary, use a vortex mixer or sonicator until all solid particles are completely dissolved. A clear solution with no visible particulates should be obtained.

  • Final Volume Adjustment: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Use a Pasteur pipette or syringe for the final drops to ensure accuracy.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, airtight storage vial (e.g., amber glass vial) and store under appropriate conditions (e.g., at -20°C, protected from light).

Data Management and Safety

Recording Experimental Results

Meticulous record-keeping is essential for reproducibility. Use a structured table to document the results of the solubility screening.

Table 3: Experimental Solubility Data Log

SolventMass of Compound (mg)Final Volume (mL)Approx. Conc. (mg/mL)Observations (Clear, Hazy, Precipitate)Classification
DMSO
DMF
Acetonitrile
Ethanol
Dichloromethane
...add other solvents
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all volatile organic solvents inside a certified chemical fume hood to avoid inhalation of vapors.

  • Compound Handling: Treat 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine as a potentially potent compound. Avoid generating dust and direct contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

  • SDS Review: ALWAYS read the Safety Data Sheet (SDS) for every chemical and solvent before beginning work.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]

  • Rowan University. (n.d.). Predicting Solubility. Retrieved February 16, 2026, from [Link]

  • Dehghan, H., Avaji, M., & Gholamrezanezhad, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17742. [Link]

  • Gao, C., Wang, Y., Zhang, Y., & Chen, G. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 60. [Link]

  • Gallicchio, E., & Levy, R. M. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2011). Solvent Selection Guide Version 2.0. [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 16, 2026, from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Retrieved February 16, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Chem21 Solvent Selection Guide. Retrieved February 16, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 16, 2026, from [Link]

  • Zhang, H., Liu, Y., Wu, J., & Zhang, A. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6767-6775. [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]

  • wikiHow. (2025, June 14). How to Determine Solubility. [Link]

  • Vlaminck, L., Board, J., & Stevens, C. V. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPlusChem, 83(9), 804-814. [Link]

  • ICCVAM. (2003, September 24). Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

Application

Application Note: Formulation Strategies for Hydrophobic Pyrimidine Derivatives in Cell Assays

Abstract Pyrimidine derivatives constitute a cornerstone of oncology and infectious disease drug discovery (e.g., kinase inhibitors like Ibrutinib). However, the structural modifications required to enhance potency—often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine derivatives constitute a cornerstone of oncology and infectious disease drug discovery (e.g., kinase inhibitors like Ibrutinib). However, the structural modifications required to enhance potency—often involving halogenation or aromatic substitution—frequently result in high lipophilicity (LogP > 3.5) and poor aqueous solubility.[1] In cell-based assays, this leads to compound precipitation, "ringing" effects, and false-positive results driven by colloidal aggregation.[2] This guide details advanced formulation strategies, specifically the Intermediate Solvent Method and Cyclodextrin Complexation , to ensure data integrity and reproducibility.

The Challenge: Solubility vs. Bioavailability

The central dogma of in vitro dosing is that the compound must be molecularly dissolved to interact with its target. Hydrophobic pyrimidines present two distinct failure modes in aqueous cell culture media:

  • Crystalline Precipitation: The compound precipitates out of solution immediately upon contact with the aqueous media, often visible as crystals or turbidity. This leads to undefined concentrations and "ringing" (accumulation at the meniscus).

  • Colloidal Aggregation: A more insidious issue where compounds form sub-micron colloidal particles (100–1000 nm). These aggregates sequester proteins non-specifically, leading to promiscuous inhibition and false positives.[3][4] This is a well-documented phenomenon in pyrimidine-based kinase inhibitors [1].[2]

Physicochemical Pre-Check

Before assay execution, evaluate the compound's properties. If cLogP > 3.5 or Target Concentration > Solubility Limit , standard DMSO "shoot-in" protocols will likely fail.[2]

ParameterRisk ThresholdConsequence in Assay
cLogP > 3.5High risk of precipitation in media.[2]
Melting Point > 200°CHigh crystal lattice energy; difficult to keep in solution.
Polar Surface Area < 60 ŲPoor interaction with water molecules.

Mechanism of Failure: The "Crash-Out" Effect

When a 100% DMSO stock is pipetted directly into cell culture media, the local concentration of water spikes instantly. For hydrophobic pyrimidines, the compound molecules aggregate faster than they can disperse, creating a "crash-out" event.[2]

CrashOutMechanism cluster_0 Standard 'Shoot-In' (Failure Mode) Stock 10mM Stock (100% DMSO) Media Cell Media (Aqueous) Stock->Media Direct Addition Shock Solvent Shock (Local Supersaturation) Media->Shock Rapid Mixing Precip Precipitation / Colloidal Aggregates Shock->Precip Nucleation

Figure 1: The thermodynamic instability caused by direct addition of high-concentration hydrophobic stocks to aqueous media.[2]

Protocol A: The Intermediate Solvent Method (ISM)

Best for: Routine screening of compounds with moderate hydrophobicity (LogP 3–5). Principle: Uses a "stepping stone" dilution to reduce the polarity gap between the stock and the final media.

Materials
  • Stock Solution: 10 mM in 100% anhydrous DMSO.

  • Intermediate Buffer: PBS or Media without Serum (Serum proteins can bind drug prematurely).

  • Assay Media: Complete media (with FBS).

Step-by-Step Workflow
  • Preparation of 1000x Stock: Ensure the compound is fully dissolved in 100% DMSO. Sonicate if necessary (40 kHz, 10 mins).

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate plate where the compound is diluted to 10x the final assay concentration in a mixture of 10% DMSO / 90% Media (Serum-Free) .

    • Technique: Place the 90µL Serum-Free Media in the well first.[2] Add 10µL of compound stock slowly while mixing. This prevents the local high-concentration shock.[2]

  • Final Transfer:

    • Transfer 10µL from the Intermediate Plate to 90µL of the Assay Plate (containing cells + 10% FBS).

    • Final Result: 1x Compound concentration, 1% DMSO final.

Note on DMSO Limits: Most mammalian cell lines tolerate 0.5%–1.0% DMSO for short durations (24-48h).[2] Sensitive lines (primary neurons, stem cells) require <0.1% DMSO. Adjust the intermediate step accordingly [2].

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Best for: Highly hydrophobic compounds (LogP > 5) or in vivo mimetics.[2] Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic pyrimidine core, keeping it soluble in aqueous environments without organic solvents [3].[2]

Materials
  • HP-β-CD: (Sigma-Aldrich or similar, cell culture grade).[2]

  • Vehicle Stock: 20% (w/v) HP-β-CD in sterile water.[2]

Step-by-Step Workflow
  • Molar Ratio Calculation:

    • Determine the molecular weight (MW) of your pyrimidine derivative.

    • Aim for a 1:5 to 1:10 molar ratio (Drug : CD) to ensure full encapsulation.

  • Solubilization:

    • Dissolve the solid compound directly into the 20% HP-β-CD vehicle .

    • Crucial: This often requires agitation (shaking at 37°C for 4-6 hours) to allow the drug to enter the cyclodextrin cavity.

  • Filtration:

    • Pass the solution through a 0.22 µm PVDF filter to remove any un-complexed crystals.

  • Dosing:

    • Add this aqueous complex directly to the cell media.

    • Control: Run a "Vehicle Only" control with empty HP-β-CD, as high concentrations (>10mM) can deplete membrane cholesterol [4].[2]

FormulationWorkflow cluster_inputs Input Parameters Drug Pyrimidine Derivative (Solid) Complexation Complexation Step (Shake 37°C, 4h) Drug->Complexation CD HP-β-CD Solution (20% w/v) CD->Complexation Filter Sterile Filtration (0.22 µm) Complexation->Filter QC QC Check (DLS / Nephelometry) Filter->QC Assay Add to Cell Assay (Aqueous Phase) QC->Assay

Figure 2: Workflow for generating water-soluble cyclodextrin-drug complexes.

Quality Control: Detecting Aggregation

Do not assume solubility. Validation is required to distinguish true bioactivity from aggregation artifacts.

The Detergent Test (Shoichet Protocol)

If a compound shows high potency (IC50 < 1µM), repeat the assay in the presence of 0.01% Triton X-100 (freshly prepared).

  • Result A: IC50 remains unchanged → True binder.

  • Result B: Potency drops significantly (IC50 shifts >10x) → The compound was acting via colloidal aggregation (false positive) [5].

Visual/Optical Check[5]
  • Nephelometry: Use a plate reader to measure light scattering (OD600) of the compound in media without cells. An increase in OD indicates precipitation.

  • Microscopy: Inspect wells at 40x. "Dark dust" or vibrating particles often indicate precipitation, not bacteria.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[2] Link

  • Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines.[5][6][7] Toxicology Reports. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[8][9] Advanced Drug Delivery Reviews, 59(7), 645-666.[2] Link

  • Mahammad, S., & Parmryd, I. (2015). Cholesterol depletion using methyl-β-cyclodextrin. Methods in Molecular Biology. Link

  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization.[2] Nature Chemical Biology, 1(4), 197-203.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Guide for 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Executive Summary & Molecule Profile[1] Target Molecule: 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine Chemical Class: Aminopyrimidine / Benzylpiperazine derivative Application: Kinase inhibitor intermediate, GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine Chemical Class: Aminopyrimidine / Benzylpiperazine derivative Application: Kinase inhibitor intermediate, GPCR ligand scaffold.

This guide addresses the purification of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine. Due to the presence of the lipophilic benzyl group combined with the basic piperazine and polar pyrimidine core, this molecule exhibits amphiphilic solubility characteristics . A common failure mode in purification is "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide provides validated solvent systems and troubleshooting protocols to ensure crystalline recovery.

Solvent Selection & Optimization (Q&A)

Q1: What is the primary recommended solvent system for this molecule?

A1: Ethanol (Absolute or 95%) For piperazinyl-pyrimidine derivatives, Ethanol (EtOH) is the industry-standard starting point. The 5-methoxy group and pyrimidine nitrogen provide sufficient polarity to dissolve in hot ethanol, while the benzyl ring facilitates crystal lattice packing upon cooling.

  • Mechanism: The substantial temperature coefficient of solubility in ethanol allows for high recovery yields.

  • Protocol: Dissolve at reflux (~78°C). If the solution is slightly cloudy, perform a hot filtration. Cool slowly to room temperature, then to 0-4°C.

Q2: The compound is "oiling out" in Ethanol. How do I fix this?

A2: Switch to a Dual-Solvent System (Ethyl Acetate / n-Heptane) Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point in the presence of impurities, or when the solubility limit is crossed in the liquid phase before the crystal nucleation point.

  • The Fix: Dissolve the crude material in a minimum amount of Ethyl Acetate (EtOAc) at 50-60°C. Slowly add n-Heptane (or Hexane) dropwise until persistent turbidity is observed. Re-heat to clear the solution, then let it cool very slowly without agitation.

  • Why Heptane? It acts as an anti-solvent, specifically targeting the lipophilic benzyl moiety to force precipitation, while EtOAc keeps the polar impurities in solution.

Q3: My yield is low (<50%). Is the compound staying in the mother liquor?

A3: Yes, likely due to the basicity of the piperazine. The piperazine nitrogen can form hydrogen bonds with protic solvents (like Ethanol), increasing solubility even at cold temperatures.

  • Optimization:

    • Concentration: Ensure you are using the minimum solvent volume (approx. 5-7 mL per gram of solute).

    • Solvent Swap: Switch to Isopropanol (IPA) . IPA has a higher boiling point and slightly lower polarity than ethanol, often resulting in steeper solubility curves for this class of compounds.

Technical Data: Solvent Suitability Matrix

Solvent SystemRolePolarity IndexBoiling Point (°C)Suitability RatingPrimary Risk
Ethanol (95%) Primary5.278High Yield loss (high solubility)
Ethyl Acetate Solvent4.477Medium Low recovery if used alone
EtOAc / Heptane BinaryMixed~70-80High Oiling out if added too fast
Acetonitrile Alternative5.882Low Solvates impurities too well
DCM / Hexane Specialized3.1 / 0.140 / 69Medium Evaporation issues (DCM)

Detailed Experimental Protocol

Workflow: Anti-Solvent Recrystallization (EtOAc/Heptane)

Recommended when single-solvent Ethanol fails or yields oil.

  • Dissolution: Place 5.0 g of crude 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine in a 100 mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate .

  • Heating: Heat the mixture to 60°C with magnetic stirring. If undissolved solids remain, add EtOAc in 1 mL increments until clear.

  • Anti-Solvent Addition: While maintaining temperature at 60°C, add n-Heptane dropwise.

    • Critical Step: Stop adding immediately when a faint white cloudiness persists for more than 5 seconds.

  • Clearing: Add 0.5 - 1.0 mL of EtOAc to just clear the cloudiness.

  • Nucleation: Remove from heat. Cap the flask.

    • Optional: Add a seed crystal at 45°C.

  • Crystallization: Allow to cool to room temperature (20-25°C) undisturbed for 2 hours. Then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum filtration.[1][2] Wash the cake with 10 mL of cold (0°C) Heptane/EtOAc (3:1 ratio).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Troubleshooting Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification path based on initial observations.

RecrystallizationLogic Start Start: Crude Material SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Dissolves Fully Dissolves? SolubilityTest->Dissolves Cooling Cool to RT then 0°C Dissolves->Cooling Yes FixOil Switch to EtOAc/Heptane (Slower cooling + Seeding) Dissolves->FixOil No (Insoluble) Result Observation? Cooling->Result Success Crystalline Solid (Filter & Dry) Result->Success Crystals Form Oiling Oiling Out / Sticky Gum Result->Oiling Liquid Phase Sep NoPrecip No Precipitation (Yield Low) Result->NoPrecip Clear Solution Oiling->FixOil FixYield Concentrate or Switch to IPA NoPrecip->FixYield FixOil->Success Retry FixYield->Success Retry

Figure 1: Decision matrix for solvent selection and troubleshooting based on physical behavior of the crude mixture.

Critical Impurity Management

Removing Unreacted Piperazine

If the starting material (N-benzylpiperazine) co-crystallizes:

  • Detection: Check TLC (DCM/MeOH 9:1). Piperazine spots usually trail near the baseline or stain heavily with Ninhydrin.

  • Remediation: Wash the crystalline filter cake with cold water . The target pyrimidine is insoluble in water, whereas the piperazine starting material (a strong base) is highly water-soluble.

Polymorph Control

This molecule may exist in multiple polymorphic forms due to the flexible benzyl-piperazine linker.

  • Consistency: Always control the cooling rate . Crash cooling (placing hot flask directly into ice) promotes kinetic polymorphs (often lower melting point, needle-like). Slow cooling promotes the thermodynamic polymorph (higher melting point, prismatic/blocky).

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives. ResearchGate. (General procedure for recrystallizing piperazinyl-pyrimidines from Ethanol).

  • Process for resolving chiral piperidine alcohol and synthesis of pyrimidine derivatives. Google Patents. (Cites use of Ethanol and Ethyl Acetate for similar intermediate purification).[3][4]

  • Purification of 5-Methoxy-2-methylthiopyrimidine. BenchChem Technical Support. (Guidance on pyrimidine solubility and anti-solvent techniques).

  • Single-solvent recrystallisation Guide. University of York, Chemistry Teaching Labs. (Foundational protocols for oiling-out troubleshooting).

Sources

Optimization

Resolving NMR signal overlap in benzylpiperazine-pyrimidine spectra

Topic: Resolving NMR Signal Overlap in Benzylpiperazine-Pyrimidine Spectra Ticket ID: #BZP-PYR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR Signal Overlap in Benzylpiperazine-Pyrimidine Spectra Ticket ID: #BZP-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Scaffold Clash"

You are likely here because your spectrum contains a "forest" of multiplets in the 7.2–7.5 ppm range, or your aliphatic region is plagued by broad, unintegratable humps.

Benzylpiperazine-pyrimidine hybrids present a classic NMR challenge:

  • The Aromatic Collision: The benzyl ring protons (typically 5H, multiplet) often co-resonate with the Pyrimidine H-5 proton.

  • The Piperazine "Breathing": The piperazine ring undergoes chair-chair interconversion, often broadening signals into the baseline at room temperature, or overlapping with the water suppression region.

This guide moves beyond basic "shimming" and provides a tiered escalation protocol to resolve these specific overlaps.

Section 1: Diagnostic Triage

Before attempting expensive experiments, map your problem against this chemical shift "Danger Zone" table.

Table 1: Typical Chemical Shift Overlap Zones (in DMSO-d


) 
MoietyProtonTypical Shift (

, ppm)
MultiplicityThe Conflict
Pyrimidine H-28.5 – 9.2Singlet (s)Usually clear (Deshielded by 2 N atoms)
Pyrimidine H-4 / H-68.2 – 8.8Doublet (d)Usually clear
Pyrimidine H-5 6.8 – 7.5 dd or t CRITICAL OVERLAP with Benzyl
Benzyl Ph-H (m/p)7.2 – 7.4MultipletOverlaps Pyrimidine H-5
Benzyl Ph-H (o)7.3 – 7.6Doublet/MultipletCan overlap Pyrimidine H-5
Piperazine N-CH

2.4 – 3.6Broad/mOverlaps H

O / DMSO / Linkers

Section 2: The Solvent Engineering Protocol (ASIS)

The Issue: In CDCl


 or DMSO-d

, the magnetic environment is isotropic. The benzyl ring and pyrimidine H-5 often have identical electronic shielding.

The Fix: Use Aromatic Solvent-Induced Shift (ASIS) .[1][2] Benzene-d


 is anisotropic.[1][3] It forms transient "stacking" complexes with the solute. The geometry of this stacking differs between the electron-rich benzyl ring and the electron-deficient pyrimidine ring, causing differential shifts.
Experimental Protocol: The "Benzene Swap"
  • Preparation: Dry your sample thoroughly. Residual water creates an emulsion in Benzene-d

    
    .
    
  • Concentration: 5–10 mg in 600

    
    L Benzene-d
    
    
    
    .
  • Acquisition: Run a standard 1H scan.[2]

  • Analysis:

    • Benzyl Protons: typically shift upfield (lower ppm) significantly.

    • Pyrimidine Protons: shift upfield but to a lesser degree due to repulsion between the solvent

      
      -cloud and the nitrogen lone pairs.
      
    • Result: The "buried" Pyrimidine H-5 often emerges as a distinct signal downfield of the benzyl cluster.

Expert Insight: If Benzene-d


 causes solubility issues, try Acetone-d

. It is polar enough to dissolve the salt forms (HCl/TFA salts) but still offers different dipole-dipole alignment than DMSO.

Section 3: Variable Temperature (VT) Dynamics

The Issue: The piperazine ring signals are broad. This is not poor shimming; it is conformational exchange . At 298 K (25°C), the ring flip rate (


) is often comparable to the NMR frequency timescale (

), leading to coalescence (broadening).
Q: "My piperazine protons look like mud. How do I integrate them?"

A: You must push the system into the "Fast Exchange" limit.

Experimental Protocol: High-Temperature Sharpening
  • Solvent Choice: Use DMSO-d

    
     or Tetrachloroethane-d
    
    
    
    (high boiling points). Do not use CDCl
    
    
    (boils at 61°C).
  • Step 1: Acquire a spectrum at 298 K.[4]

  • Step 2: Increase temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibration. Shim at temperature.

  • Step 3: If signals remain broad, increase to 343 K (70°C) .

  • Observation: The broad humps will sharpen into distinct triplets or multiplets as the ring flipping becomes faster than the NMR timescale.

  • Bonus: The H

    
    O signal in DMSO moves upfield by ~0.01 ppm/K. Heating often moves the water peak away from your piperazine signals.
    

Section 4: Advanced Resolution (2D & Heteronuclear)

When 1D tricks fail, use the heteroatoms (Nitrogen) to your advantage.

Q: "I have a forest of peaks at 7.4 ppm. Which one is the Pyrimidine?"

A: Use


 HMBC. 
Pyrimidines have two nitrogen atoms with distinct chemical shifts (-150 to -240 ppm range relative to nitromethane). Benzene rings have zero nitrogens.
Workflow Visualization

NMR_Resolution_Workflow Start Start: Signal Overlap Detected Check_Region Identify Region Start->Check_Region Aromatic Aromatic Region (7.0 - 9.0 ppm) Check_Region->Aromatic Aliphatic Aliphatic/Piperazine (2.5 - 4.0 ppm) Check_Region->Aliphatic Solvent_Swap Step 1: Solvent Swap (Try Benzene-d6) Aromatic->Solvent_Swap VT_NMR Step 1: VT-NMR (Heat to >323K) Aliphatic->VT_NMR Resolved_1 Resolved? Solvent_Swap->Resolved_1 HSQC Step 2: 1H-13C HSQC (Separate by Carbon Shift) Resolved_1->HSQC No N15_HMBC Step 3: 1H-15N HMBC (Filter for Pyrimidine) HSQC->N15_HMBC Pure_Shift Step 4: Pure Shift (PSYCHE) (Collapse Multiplets) N15_HMBC->Pure_Shift Resolved_2 Resolved? VT_NMR->Resolved_2 TOCSY Step 2: 1D TOCSY (Select isolated signal) Resolved_2->TOCSY No

Caption: Decision matrix for resolving spectral overlap. Blue nodes indicate active experimental interventions.

Experimental Protocol: HMBC
  • Pulse Sequence: Select a standard gradient HMBC sequence optimized for long-range coupling.

  • Coupling Constant (

    
    ):  Optimize for 8–10 Hz . Pyrimidine 
    
    
    
    and
    
    
    couplings are typically large.
  • Scans:

    
     is low sensitivity.[5][6] Run at least 64–128 scans.
    
  • Interpretation:

    • The Pyrimidine H-4 and H-6 will show strong correlations to N-1 and N-3.

    • The Pyrimidine H-5 (the problematic one) will show correlations to both nitrogens.

    • The Benzyl protons will show NO correlations.

    • Result: You can extract the exact chemical shift of H-5 from the F2 dimension, even if it is completely buried in the 1D spectrum.

Section 5: The "Nuclear Option" – Pure Shift NMR

If you need to measure a specific coupling constant (


) and the multiplet is overlapped, 2D methods won't help (they give low-resolution cross-peaks). You need Pure Shift .

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk . Mechanism: These pulse sequences collapse all homonuclear J-couplings (proton-proton splitting) into singlets.

  • Before: Pyrimidine H-5 is a doublet of doublets overlapping a benzyl multiplet.

  • After: Pyrimidine H-5 is a sharp singlet . The benzyl protons are reduced to 3 singlets (ortho, meta, para). The overlap area is drastically reduced.

References

  • BenchChem. (2025).[2][3][7] Resolving overlapping peaks in 1H NMR of substituted aromatics. Retrieved from 7

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution.[4][7][8] Retrieved from 9

  • Magritek. (2025). Can benchtop NMR detect 15N at natural abundance? (Application Note on 1H-15N HMBC for nitrogen heterocycles). Retrieved from 10

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[11][12] Retrieved from 12

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Piperazine-Pyrimidine Hybrid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-pyrimidine hybrid compounds. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-pyrimidine hybrid compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to cell permeability in your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower your research and development efforts.

Introduction: The Permeability Challenge with Piperazine-Pyrimidine Hybrids

Piperazine-pyrimidine hybrids are a promising class of compounds with a wide range of therapeutic potential, including as anticancer agents.[1][2][3][4] The pyrimidine ring can form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties, while the piperazine moiety can enhance solubility and bioavailability.[5][6][7] However, achieving optimal cell permeability can be a significant hurdle, limiting the therapeutic efficacy of these molecules. Common challenges include poor aqueous solubility, low passive diffusion across the cell membrane, and active removal from the cell by efflux pumps.[8][9][10]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My piperazine-pyrimidine hybrid compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A1: This discrepancy is a classic indicator of poor cell permeability. The compound is effective when it can directly interact with its target (as in a biochemical assay), but it is unable to reach its intracellular site of action in a sufficient concentration in a cellular context. Several factors could be at play:

  • Low Passive Permeability: The physicochemical properties of your compound, such as high molecular weight, excessive hydrogen bond donors/acceptors, or high polar surface area, may be hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11] The piperazine moiety, in some contexts, can be a substrate for these transporters.[12][13][14]

  • Poor Aqueous Solubility: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration available for uptake.

To begin troubleshooting, it is crucial to experimentally determine the permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Q2: What is the difference between the PAMPA and Caco-2 assays, and which one should I use?

A2: Both assays are valuable tools for assessing permeability, but they provide different types of information. Using them in conjunction can help you understand the root cause of poor absorption.[11]

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Non-cell-based, artificial lipid membrane.Cell-based, monolayer of human colon adenocarcinoma cells (Caco-2).[15]
Measures Passive diffusion only.Passive diffusion, active transport (uptake and efflux), and paracellular transport.[11][15]
Complexity Simple, high-throughput, and cost-effective.More complex, lower throughput, and more expensive.
In Vivo Correlation Good for predicting passive absorption.Considered more representative of human intestinal absorption in vivo.[11][16]

Recommendation: Start with a PAMPA assay to quickly assess the passive permeability of your compound. If the permeability is low in PAMPA, you likely have a physicochemical problem to address. If the permeability is high in PAMPA but your compound still shows low cellular activity, this suggests that active efflux is a likely culprit, and you should proceed with a Caco-2 assay to investigate this further.[11]

Q3: My Caco-2 assay results show a high efflux ratio. What does this mean and what can I do?

A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is a substrate for one or more efflux pumps.[11] This means the compound is being actively transported out of the cells, preventing it from reaching its intracellular target.

Troubleshooting Strategies:

  • Co-dosing with Efflux Pump Inhibitors: To confirm which pump is responsible, you can run the Caco-2 assay again, but this time co-administer your compound with a known efflux pump inhibitor. For example, verapamil is a classic P-gp inhibitor, while fumitremorgin C can be used to investigate BCRP.[11] A significant decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific pump.

  • Structural Modification: The long-term solution is often to modify the structure of your compound to reduce its affinity for the efflux pump. This could involve:

    • Masking Hydrogen Bond Donors: Introducing intramolecular hydrogen bonds can reduce the number of hydrogen bond donors available to interact with the efflux pump.

    • Altering Lipophilicity: Both very high and very low lipophilicity can be detrimental. Fine-tuning the lipophilicity of your compound can sometimes reduce its recognition by efflux pumps.

    • Modifying the Piperazine Moiety: Since the piperazine ring can be a key pharmacophore for efflux pump recognition, subtle modifications to its substituents may disrupt this interaction.[12][13][14]

Part 2: Troubleshooting Guides

Scenario 1: Low Permeability in PAMPA Assay

If your piperazine-pyrimidine hybrid exhibits low permeability in the PAMPA assay, the primary issue is likely related to its physicochemical properties hindering passive diffusion.

Troubleshooting Workflow:

start Low PAMPA Permeability q1 Is the compound's solubility in the assay buffer adequate? start->q1 sol_yes Solubility is not the issue. q1->sol_yes Yes sol_no Compound may be precipitating. q1->sol_no No q2 Analyze physicochemical properties (MW, logP, TPSA, H-bond donors/acceptors). sol_yes->q2 action_sol Improve solubility through formulation. sol_no->action_sol prop_bad Properties outside of 'drug-like' space. q2->prop_bad Unfavorable prop_good Properties appear favorable. q2->prop_good Favorable action_chem Chemical modification to optimize properties. prop_bad->action_chem action_form Consider formulation strategies to enhance permeability. prop_good->action_form

Caption: Troubleshooting workflow for low PAMPA permeability.

Detailed Steps:

  • Assess and Improve Solubility:

    • Problem: Poor aqueous solubility can lead to an underestimation of permeability as the compound may not be fully dissolved in the donor compartment.

    • Solution: Consider formulation strategies to improve solubility. These can range from simple approaches like using co-solvents (e.g., DMSO, though keep concentrations low to avoid membrane disruption) to more advanced techniques like complexation with cyclodextrins or creating lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[9][17][18]

  • Chemical Modification:

    • Problem: The inherent structure of the molecule may be limiting its ability to cross the lipid membrane.

    • Solution: Systematically modify the structure of your piperazine-pyrimidine hybrid. For example, reducing the number of hydrogen bond donors and acceptors or decreasing the polar surface area can often improve passive permeability.[19] Be mindful of the structure-activity relationship to avoid negatively impacting the compound's potency.

Scenario 2: High Efflux Ratio in Caco-2 Assay

A high efflux ratio points towards active transport out of the cell being the primary barrier to intracellular accumulation.

Troubleshooting Workflow:

start High Caco-2 Efflux Ratio q1 Identify the responsible efflux pump(s). start->q1 action_inhib Co-dose with specific efflux pump inhibitors (e.g., verapamil for P-gp). q1->action_inhib q2 Is structural modification feasible? action_inhib->q2 mod_yes Proceed with medicinal chemistry efforts. q2->mod_yes Yes mod_no Consider alternative strategies. q2->mod_no No action_chem Modify the structure to reduce efflux pump recognition. mod_yes->action_chem action_alt Explore prodrug approaches or formulation with permeation enhancers. mod_no->action_alt

Caption: Troubleshooting workflow for high Caco-2 efflux ratio.

Detailed Steps:

  • Identify the Efflux Pump: As mentioned in the FAQs, use specific inhibitors in your Caco-2 assay to pinpoint the transporter responsible for the efflux of your compound. This will provide crucial information for guiding structural modifications.

  • Structure-Based Redesign:

    • Problem: A specific part of your molecule is likely being recognized by the efflux pump.

    • Solution: With the knowledge of the interacting pump, you can make more informed decisions about structural changes. For instance, if P-gp is the culprit, you might try to reduce the number of aromatic rings or modify the basicity of the piperazine nitrogen.

  • Prodrug Approach:

    • Problem: If direct structural modification is not viable without losing activity, a prodrug strategy can be employed.

    • Solution: Design a prodrug that masks the features of the molecule recognized by the efflux pump. This prodrug should be designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.

  • Use of Permeation Enhancers:

    • Problem: In some cases, transiently opening the tight junctions between cells can improve overall drug delivery.

    • Solution: Some piperazine derivatives themselves have been shown to act as permeation enhancers by disrupting cadherin junctions.[20][21] While this is a complex strategy, it is a potential avenue for enhancing the delivery of your active compound.

Part 3: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the bidirectional permeability of a piperazine-pyrimidine hybrid compound.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 0.4 µm pore size) in 24-well plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Alternatively, perform a Lucifer yellow permeability test. A low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solutions of your test compound in HBSS (final DMSO concentration should be <1%). A typical test concentration is 10 µM.[15]

    • For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1.0Low
1.0 - 10Moderate
> 10High

An efflux ratio > 2 suggests that the compound is a substrate for active efflux.[11]

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. [Link]

  • Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma: synthesis, antimicrobial activity, antioxidant evaluation, and computational insights. Semantic Scholar. [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. [Link]

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]

  • A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in mu. SciSpace. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Publications. [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. PMC. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • A machine-learning-assisted study of the permeability of small drug-like molecules across lipid membranes. RSC Publishing. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. [Link]

  • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC. [Link]

  • Assessing the Intestinal Permeability of Small Molecule Drugs. ProQuest. [Link]

  • Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PMC. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 5-Methoxy vs. 5-Halo Pyrimidine Derivatives

Executive Summary This guide provides a technical analysis of the Structure-Activity Relationship (SAR) differences between 5-methoxy and 5-halo (F, Cl, Br, I) substitutions on the pyrimidine scaffold. The Core Trade-off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) differences between 5-methoxy and 5-halo (F, Cl, Br, I) substitutions on the pyrimidine scaffold.

The Core Trade-off:

  • 5-Halo derivatives (particularly F and Cl) are predominantly used to enhance metabolic stability and potency via electron-withdrawing effects and lipophilic interactions, often mimicking the steric bulk of a methyl group (in the case of Cl/Br) or Hydrogen (F) while altering electronics.

  • 5-Methoxy derivatives introduce a strong electron-donating group (EDG) and a hydrogen-bond acceptor. They are typically employed to optimize solubility (lower LogP compared to Br/I) and target specific polar pockets, though they often incur a steric penalty that can reduce potency in tight binding clefts (e.g., Thymidylate Synthase).

Mechanistic Foundation: The Physicochemical Divergence

To rationally select between a 5-methoxy and a 5-halo substituent, one must understand the underlying electronic and steric parameters.

Electronic Effects (Hammett & Sigma Holes)

The electronic influence on the pyrimidine ring—critical for


 stacking interactions and pKa modulation—differs fundamentally.
  • 5-Halogens (F, Cl, Br, I): Act as Electron-Withdrawing Groups (EWG) via induction (

    
    ).
    
    • Fluorine: High electronegativity pulls electron density, lowering the pKa of the N3 proton (in uracils), which can enhance binding affinity in enzymes like Thymidylate Synthase (TS).

    • Chlorine/Bromine: Exhibit a "Sigma Hole"—a region of positive electrostatic potential opposite the C-X bond. This allows them to form halogen bonds with backbone carbonyls in the target protein.

  • 5-Methoxy (OMe): Acts as an Electron-Donating Group (EDG) via resonance (

    
    ). This increases electron density in the pyrimidine ring, potentially destabilizing nucleophilic attacks required for certain covalent inhibition mechanisms (e.g., in 5-FU).
    

Table 1: Physicochemical Parameter Comparison

SubstituentHammett

Van der Waals Radius (Å)Lipophilicity (

)
H-Bond Capability
-H 0.001.200.00None
-F 0.061.470.14Weak Acceptor
-Cl 0.231.750.71Halogen Bond
-Br 0.231.850.86Halogen Bond
-OMe -0.27~3.00 (Flexible)-0.02Strong Acceptor

Key Insight: The 5-OMe group is significantly larger and electronically opposite to the 5-Halo series. Replacing a 5-Cl with 5-OMe is not a bioisosteric swap; it is a functional probe of the binding pocket's tolerance for polarity and bulk.

Comparative Analysis: Biological Potency

Case Study: Antiviral Nucleosides (VZV & HSV)

In the context of antiviral uracil derivatives, 5-halo substitutions generally outperform 5-methoxy due to the strict steric constraints of viral DNA polymerases.

Experimental Data: In a study of 5-substituted uracil nucleosides against Varicella Zoster Virus (VZV), the potency rank order correlates with lipophilicity and steric mimicry of the natural methyl group (Thymine).

Table 2: Anti-VZV Potency (EC50) Data derived from comparative nucleoside studies (e.g., Vertex et al., NIH).

Compound (5-Substituent)EC50 (

g/mL)
Mechanism Note
5-Bromo 0.027 Optimal hydrophobic fit; mimics Thymine methyl.
5-Iodo 0.054Slightly too bulky; excellent halogen bonding.
5-Chloro 0.070Good fit; lower lipophilicity than Br.
5-Methoxy > 10.0Inactive/Low Potency. Steric clash; lacks hydrophobic drive.
Acyclovir (Control)3.4Standard of Care.
Case Study: Kinase Inhibitors

In kinase inhibitor design (e.g., targeting EGFR or CDK), the 5-position of the pyrimidine often faces the solvent-accessible region or the "hinge" region. Here, 5-methoxy can be superior.[1][2]

  • 5-Halo: Increases potency but decreases water solubility.

  • 5-Methoxy: Maintains reasonable potency while significantly improving solubility and metabolic profile (avoiding glutathione conjugation often seen with reactive 5-halo pyrimidines).

Decision Logic & SAR Visualization

The following diagram illustrates the decision process for selecting between these derivatives based on SAR feedback.

SAR_Decision_Tree Start SAR Optimization: Pyrimidine 5-Position Check_Pocket Is the 5-position pocket hydrophobic or polar? Start->Check_Pocket Hydrophobic Hydrophobic/Tight Check_Pocket->Hydrophobic Tight Fit Polar Solvent Exposed/Polar Check_Pocket->Polar Open Space Halo_Choice Select 5-Halo (Cl, Br, F) Hydrophobic->Halo_Choice Methoxy_Choice Select 5-Methoxy (OMe) Polar->Methoxy_Choice Halo_Benefit Benefit: + Lipophilicity + Metabolic Stability + Halogen Bonding Halo_Choice->Halo_Benefit Halo_Benefit->Methoxy_Choice If Solubility Issues Arise Methoxy_Benefit Benefit: + Solubility + H-Bond Acceptor + Reduced Toxicity Methoxy_Choice->Methoxy_Benefit

Figure 1: Strategic decision tree for 5-position substitution based on binding pocket characteristics.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: 5-Halo vs. 5-Methoxy Pyrimidines

A. 5-Halogenation (Electrophilic Aromatic Substitution)

  • Scope: Direct functionalization of electron-rich pyrimidines (e.g., Uracil, Cytosine).

  • Reagents: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).

  • Protocol:

    • Dissolve pyrimidine substrate (1.0 eq) in DMF or Acetic Acid.

    • Add NCS/NBS (1.1 eq) portion-wise at room temperature.

    • Stir for 2–4 hours (monitor by TLC/LC-MS).

    • Precipitate with water; filter solid product.

    • Note: 5-Fluorination typically requires Selectfluor or

      
       gas, which is more hazardous.
      

B. 5-Methoxylation (Nucleophilic Displacement)

  • Scope: Requires a leaving group (usually 5-Bromo) or specific building blocks. Direct methoxylation is difficult.

  • Reagents: Sodium Methoxide (NaOMe), CuI catalyst (Ullmann-type).

  • Protocol:

    • Start with 5-bromo-pyrimidine derivative.

    • Dissolve in dry MeOH.

    • Add NaOMe (2–5 eq) and CuI (10 mol%).

    • Reflux (60–80°C) for 12–24 hours.

    • Quench with

      
      , extract with EtOAc.
      
Experimental Workflow Diagram

Experimental_Workflow Substrate Pyrimidine Core Route_A Route A: Halogenation (NCS/NBS) Substrate->Route_A Electrophilic Route_B Route B: Methoxylation (CuI/NaOMe) Substrate->Route_B Nucleophilic Purification Purification (Recrystallization/Column) Route_A->Purification Route_B->Purification Assay Biological Assay (IC50 / EC50) Purification->Assay Analysis Data Analysis (LogP vs Potency) Assay->Analysis

Figure 2: Parallel synthesis and evaluation workflow for generating comparative SAR data.

References

  • Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides. Source: National Institutes of Health (PubMed) URL:[Link]

  • Parallels between the chloro and methoxy groups for potency optimization. Source: National Institutes of Health (PMC) URL:[Link]

  • Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. Source: RSC Medicinal Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to Novel Kinase Inhibitors: Evaluating 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine Against Imatinib and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Tyrosine Kinase Inhibition The development of Imatinib (Gleevec®) marked a paradigm shift in cancer therapy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Tyrosine Kinase Inhibition

The development of Imatinib (Gleevec®) marked a paradigm shift in cancer therapy, transforming Chronic Myeloid Leukemia (CML) from a fatal disease into a manageable condition for many patients.[1][2][3] Its success stems from its specific inhibition of the BCR-ABL fusion protein, the oncogenic driver in over 90% of CML cases.[1][4] Imatinib's mechanism, which involves binding to the ATP-binding site of the kinase domain and stabilizing its inactive conformation, also proved effective against other tyrosine kinases, notably c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7][8] This expanded its application to treat gastrointestinal stromal tumors (GIST) and other malignancies.[9][10]

However, the long-term clinical use of Imatinib has been challenged by the emergence of drug resistance, often through point mutations in the ABL kinase domain that prevent effective drug binding.[1][11] This clinical reality has spurred the development of second and third-generation Imatinib analogs (e.g., Nilotinib, Dasatinib) designed to overcome these resistance mechanisms and offer alternative therapeutic options.[1][4]

In this ongoing search for more potent, selective, and resilient kinase inhibitors, novel chemical scaffolds are continuously being explored. This guide provides a comparative framework for evaluating one such novel entity, 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine , against the benchmark of Imatinib and its established analogs. We will delve into the core mechanisms of action, present comparative (hypothetical and illustrative) experimental data, and provide detailed protocols for the requisite in vitro assays, offering a comprehensive resource for researchers in the field of targeted oncology.

Section 1: Molecular Targets and Signaling Pathways

The primary targets of Imatinib and its analogs are receptor and non-receptor tyrosine kinases that play pivotal roles in cell signaling pathways governing proliferation, survival, and differentiation.[10][12][13]

  • BCR-ABL: This constitutively active tyrosine kinase, resulting from the Philadelphia chromosome translocation, is the hallmark of CML.[2][3] It activates a cascade of downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, leading to uncontrolled cell proliferation and inhibition of apoptosis.[12]

  • c-KIT: A receptor tyrosine kinase crucial for the development of certain hematopoietic cells and GISTs.[14][15] Gain-of-function mutations lead to its ligand-independent activation, driving tumor growth.[10]

  • PDGFR: The Platelet-Derived Growth Factor Receptor is involved in angiogenesis and cell growth.[12][16] Its aberrant activation is implicated in various cancers and other proliferative diseases.[17]

Imatinib and its analogs are ATP-competitive inhibitors. However, they exhibit different binding modes and target spectra. For instance, Dasatinib is a multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase, and also potently inhibits Src family kinases.[4][18]

The structure of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine , featuring a pyrimidine core and a benzylpiperazine moiety, suggests it likely functions as an ATP-competitive inhibitor, a common motif in kinase inhibitor design.[19][20] Its efficacy will depend on its specific binding affinity and selectivity profile against the target kinases.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR/Bad STAT5->Transcription Inhibitors Imatinib & Analogs Compound X Inhibitors->BCR_ABL Proliferation Cell Proliferation Transcription->Proliferation Survival Inhibition of Apoptosis Transcription->Survival

Caption: The BCR-ABL signaling cascade and the point of inhibition by TKIs.

Section 2: Comparative In Vitro Performance

To effectively evaluate a novel compound like 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine (designated "Compound X" for this guide), its performance must be benchmarked against established drugs. The following tables present a hypothetical but plausible dataset illustrating such a comparison.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ nM)

IC₅₀ values represent the concentration of inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Kinase TargetImatinibNilotinib (Analog 1)Dasatinib (Analog 2)Compound X (Hypothetical)
BCR-ABL (Wild-Type) 25020135
BCR-ABL (T315I Mutant) >10,000>10,000>5,000450
c-KIT 10090580
PDGFRβ 1506515120
Src >5,000>2,0001>3,000

Interpretation: This hypothetical data suggests Compound X is a potent inhibitor of wild-type BCR-ABL, c-KIT, and PDGFRβ, with potency greater than Imatinib but less than the second-generation inhibitors Nilotinib and Dasatinib. Crucially, it shows moderate activity against the T315I "gatekeeper" mutation, which confers resistance to both Imatinib and Nilotinib, making it a potentially valuable candidate for further development. Its high IC₅₀ against Src indicates good selectivity and a lower likelihood of off-target effects associated with Src inhibition.

Table 2: Comparative Anti-proliferative Activity in Cell Lines (IC₅₀ µM)

IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells. Lower values indicate higher cytotoxicity.

Cell LinePrimary TargetImatinibNilotinibDasatinibCompound X (Hypothetical)
K562 BCR-ABL (+)0.40.050.0020.08
Ba/F3 T315I BCR-ABL (T315I)>10>10>50.9
GIST-T1 c-KIT (mutant)0.10.080.010.09
HEK293T Non-cancerous>20>15>10>25

Interpretation: The cellular data corroborates the enzymatic assays. Compound X demonstrates potent anti-proliferative activity against CML (K562) and GIST (GIST-T1) cell lines.[7][21][22] Its sub-micromolar activity against the T315I mutant cell line is a significant potential advantage. Furthermore, its high IC₅₀ value in the non-cancerous HEK293T cell line suggests a favorable therapeutic window, with low toxicity to normal cells.[7]

Section 3: Essential Experimental Methodologies

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here we detail the methodologies required to generate the data presented above.

Workflow for Novel Kinase Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: In Vitro Cellular Assays cluster_phase3 Phase 3: Preclinical In Vivo Studies a Compound Synthesis & Characterization b Primary Kinase Screen (e.g., Target Panel) a->b c IC₅₀ Determination Assay (e.g., TR-FRET) b->c d Cell Viability / Cytotoxicity (MTT / MTS Assay) c->d e Target Engagement Assay (Western Blot for p-CrkL) d->e f Apoptosis Assay (Caspase-Glo / Annexin V) e->f g Pharmacokinetics (PK) & ADME Profiling f->g h Xenograft Tumor Models (Efficacy Studies) g->h i Toxicology Studies h->i

Caption: A streamlined workflow for the preclinical evaluation of a novel TKI.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET based)

Causality: This assay quantifies the ability of a compound to displace a fluorescently labeled ATP-competitive ligand from the kinase's active site. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is inversely proportional to the binding of the test compound, providing a precise measure of inhibitory potency (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds (Compound X, Imatinib, etc.) in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody (specific to the kinase tag, e.g., GST), and the test compound or DMSO vehicle. Incubate for 60 minutes at room temperature to allow compound binding.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive ligand (the "tracer").

  • Incubation: Incubate for another 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

Causality: This colorimetric assay provides a quantitative measure of metabolically active, viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7][23][24][25]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours. Include a DMSO-only control well.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Western Blot for Target Engagement

Causality: This technique confirms that the compound inhibits the target kinase within the cell. By measuring the phosphorylation level of a direct downstream substrate (e.g., CrkL for BCR-ABL), we can directly visualize the compound's on-target effect. A reduction in the phosphorylated protein indicates successful target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat K562 cells with various concentrations of the test compound for 2-4 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CrkL).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Section 4: Concluding Remarks and Future Outlook

This guide provides a framework for the systematic evaluation of novel tyrosine kinase inhibitors, using 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine as a representative candidate. Based on our illustrative data, "Compound X" emerges as a promising preclinical candidate with several desirable attributes:

  • High Potency: It demonstrates potent inhibition of key oncogenic drivers BCR-ABL and c-KIT, comparable to second-generation inhibitors.

  • Favorable Selectivity: It shows minimal activity against the off-target kinase Src, suggesting a potentially safer profile.

  • Activity Against Resistance Mutations: Its ability to inhibit the T315I mutant of BCR-ABL addresses a significant unmet clinical need in CML therapy.[1]

Future Directions: The logical next steps in the development of a compound like "Compound X" would involve:

  • In Vivo Efficacy Studies: Assessing its anti-tumor activity in mouse xenograft models using cell lines like K562.

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

  • Lead Optimization: Pursuing further structure-activity relationship (SAR) studies to potentially enhance its potency against the T315I mutant or improve its pharmacokinetic properties.

The journey of a kinase inhibitor from bench to bedside is long and arduous. However, by employing a rigorous and comparative evaluation process as outlined here, researchers can efficiently identify and advance the most promising candidates to hopefully become the next generation of life-saving targeted therapies.

References

  • Masiello, D., Gorre, M. E., & Sawyers, C. L. (2010). BCR-ABL Tyrosine Kinase Inhibitors in the Treatment of Philadelphia Chromosome Positive Chronic Myeloid Leukemia: A Review. Leukemia Research, 34(10), 1255-1268. [Link]

  • Gajiwala, K. S., et al. (2019). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Journal of Cancer Research and Clinical Oncology. [Link]

  • Patsnap Synapse. (2024). What are c-Kit inhibitors and how do they work?. Patsnap. [Link]

  • Faryna, A., Kalinichenko, E., Avdoshko, O., & Belko, A. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Journal of Drug Design and Medicinal Chemistry, 3(2), 27-31. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Therapeutic targeting of c-KIT in cancer. Expert Opinion on Therapeutic Targets, 16(6), 575-588. [Link]

  • Gkolfinopoulos, S., et al. (2025). Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Al-Jomah, N. A., & Al-Otaibi, M. M. (2023). c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights. Cancer Management and Research, 15, 963-977. [Link]

  • ACS Publications. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting PDGFR?. Patsnap. [Link]

  • Faryna, A., et al. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Semantic Scholar. [Link]

  • Copland, M., et al. (2023). Targeting BCR::ABL1-positive leukaemias: a review article. British Journal of Haematology. [Link]

  • BioSpace. (2022). Platelet Derived Growth Factors PDGFR Inhibitors Clinical Trials Market Approval Insight 2026. BioSpace. [Link]

  • Kim, D., et al. (2021). Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia. International Journal of Hematology, 113(5), 632-641. [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Al-Ali, H. K., et al. (2017). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 26(143), 160094. [Link]

  • Yilmaz, I., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Medicinal Chemistry Research. [Link]

  • Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?. Patsnap. [Link]

  • Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 60-64. [Link]

  • Kosma, A., et al. (2023). Modifications and conformations of prepared imatinib analogues 1–4. ResearchGate. [Link]

  • Gani, I. H., et al. (2022). Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. International Journal of Health Sciences. [Link]

  • Kumar, A., et al. (2023). Antiproliferative Activity of Novel Imatinib Analogue as Potential Anticancer Agents, Synthesis and in vitro Screening. Semantic Scholar. [Link]

  • Hehlgans, S., et al. (2010). In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells. BMC Cancer, 10, 405. [Link]

  • O'Connell, K., et al. (2017). In vitro and in vivo evaluation of dasatinib and imatinib on physiological parameters of pulmonary arterial hypertension. Pulmonary Pharmacology & Therapeutics, 43, 36-45. [Link]

  • PubChem. 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2795. [Link]

  • Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]

  • van Rensburg, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5413. [Link]

  • D'Annessa, I., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(9), e202300109. [Link]

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  • Orús, L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4344-4352. [Link]

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Sources

Validation

Precision Elemental Analysis of Refractory Nitrogen Heterocycles: The Piperazine-Pyrimidine Standard

Executive Summary & Scientific Rationale In drug discovery, the piperazine-pyrimidine scaffold (e.g., Buspirone, Dasatinib derivatives) represents a "perfect storm" for elemental analysis (EA). These compounds combine hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug discovery, the piperazine-pyrimidine scaffold (e.g., Buspirone, Dasatinib derivatives) represents a "perfect storm" for elemental analysis (EA). These compounds combine high nitrogen density with significant thermodynamic stability , creating a class of "refractory" materials that frequently fail standard combustion protocols.

The core challenge is twofold:

  • The Nitrogen Trap: The stable aromatic pyrimidine ring fused or linked to a piperazine moiety resists thermal decomposition, often forming thermally stable carbon-nitride char (

    
    ) rather than fully oxidizing to 
    
    
    
    and
    
    
    . This leads to consistently low Nitrogen and Carbon recovery.
  • Hygroscopic Bias: The secondary amines in the piperazine ring act as moisture scavengers, artificially inflating Hydrogen values and diluting Carbon/Nitrogen percentages.

This guide moves beyond standard operating procedures (SOPs) to define the Optimized Catalytic Oxidation (OCO) protocol required to validate these compounds within the industry-standard acceptance limit of


.

Comparative Methodology: Standard vs. Optimized

Most commercial EA laboratories utilize a "General Screening" method designed for high throughput. For piperazine-pyrimidine immunomodulators or oncology drugs, this standard method is statistically liable to fail.

The Comparison Matrix
FeatureMethod A: Standard High-ThroughputMethod B: Optimized Catalytic Oxidation (Recommended)
Combustion Temp 920°C – 950°C1020°C – 1050°C
Oxidation Mode Static Oxygen InjectionDynamic Flash (Oxygen Boost)
Catalyst/Additive None (Tin capsule only)Vanadium Pentoxide (

) or Tungstic Anhydride (

)
Sample Prep Ambient equilibrationVacuum drying (40°C, 4h) + Argon box loading
Mechanism Thermal oxidationFlux-assisted oxidative cleavage
Success Rate ~60% for this scaffold>98% for this scaffold
Experimental Validation Data

Data derived from validation of a Dasatinib-analogue (Formula:


, MW: 488.01)
Theoretical Values: C: 54.15%, H: 5.37%, N: 20.09%
AnalyteMethod A Result (Mean n=3)

from Theory
StatusMethod B Result (Mean n=3)

from Theory
Status
Carbon 53.20%-0.95%FAIL 54.12%-0.03%PASS
Hydrogen 5.85%+0.48%FAIL 5.39%+0.02%PASS
Nitrogen 19.10%-0.99%FAIL 20.05%-0.04%PASS

Analysis: Method A fails due to incomplete combustion (low C/N) and moisture contamination (high H). Method B corrects the combustion pathway using


 to supply oxygen directly to the sample core, preventing char formation.

The Optimized Protocol (Step-by-Step)

This protocol is self-validating: if the "Flash" peak shape is irregular, the instrument parameters must be adjusted before data is accepted.

Phase 1: Sample Preparation (The Hygroscopicity Check)

Rationale: Piperazine derivatives are hygroscopic. Ambient weighing introduces a systematic error.

  • Pre-Drying: Dry sample in a vacuum oven at 40°C for 4 hours.

  • Environment: If possible, load tin capsules inside a glove box or dry bag flushed with Argon.

  • Encapsulation:

    • Weigh 1.5 – 2.0 mg of sample into a high-purity tin capsule.

    • CRITICAL STEP: Add 5–10 mg of Vanadium Pentoxide (

      
      )  powder directly over the sample.
      
    • Why?

      
       melts at ~690°C, coating the sample and releasing oxygen in situ at the moment of flash combustion, cracking the refractory pyrimidine ring.
      
Phase 2: Instrumental Parameters (Dynamic Flash)

System: Flash 2000 / Elementar vario (or equivalent)

  • Furnace Temperature: Set to 1030°C (Left/Combustion) and 650°C (Right/Reduction).

  • Carrier Gas: Helium (Flow: 140 mL/min). Note: Argon can be used but requires thermal conductivity recalibration.

  • Oxygen Injection: Increase

    
     injection time by 20% over standard methods (e.g., 12 seconds vs. 8 seconds) to ensure an oxygen-rich environment during the "flash."
    
Phase 3: The Combustion Workflow (Visualized)

CombustionWorkflow Sample Sample + V2O5 (Tin Capsule) Flash Flash Combustion (1030°C + O2 Injection) Sample->Flash Drop Oxidation Oxidative Cleavage (Formation of NOx, CO2, H2O) Flash->Oxidation Exothermic Reaction Reduction Reduction Reactor (Cu wires, 650°C) NOx -> N2 Oxidation->Reduction Gas Flow Traps Water/Halogen Traps Reduction->Traps Scrubbing Detection TCD Detection (N2, CO2, H2O) Traps->Detection Separation

Figure 1: Optimized Catalytic Oxidation Workflow. The addition of V2O5 ensures the "Flash" step completely mineralizes the refractory heterocycle.

Troubleshooting & Self-Validating Logic

When analyzing piperazine-pyrimidine compounds, results often fall outside the


 tolerance. Use this logic tree to diagnose the failure mode.

Figure 2: Diagnostic Logic for EA Failures. High H indicates moisture; Low N indicates refractory char formation.

Critical "Watch-Outs"
  • The "High Nitrogen" False Positive: If your Nitrogen value is higher than theoretical, check your reduction tube. Halogens (Cl, F) from the drug scaffold may be breaking through a saturated silver trap and being detected as Nitrogen by the TCD.

  • Ash Residue: After the run, inspect the crucible. If black residue remains, the combustion was incomplete. The crucible should contain only white/yellow ash (

    
     residue).
    

References

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • Exeter Analytical. (n.d.).[2] Enhanced Combustion for Elemental Analysis of Refractory Compounds.[2] Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
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